Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Description
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Properties
IUPAC Name |
methyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c1-14-7(13)4-2-3-5(9)12-6(4)15-8(10)11/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJJIQUABMGTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) in Advanced Drug Discovery
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the precise engineering of physicochemical properties is paramount to overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) represents a highly functionalized, densely packed pyridine scaffold that addresses multiple drug design challenges simultaneously[1]. By integrating a bioisosteric difluoromethoxy group, an orthogonal cross-coupling handle (C-6 chlorine), and a late-stage derivatization site (C-3 methyl ester), this building block accelerates the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and PDE4 antagonists[2].
Structural Deconstruction & Rational Design
As a Senior Application Scientist, I approach building blocks not just as chemical entities, but as strategic tools. The architecture of CAS 1805519-87-2 is deliberately engineered to offer three distinct vectors of functionalization:
-
C-2 Difluoromethoxy Group (
): Unlike standard methoxy groups, the moiety acts as a lipophilic hydrogen bond donor/acceptor. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent pyridine nitrogen. This causality is critical: reducing basicity directly mitigates hERG channel binding liabilities (cardiotoxicity) while dramatically enhancing metabolic stability against CYP450-mediated O-dealkylation[3]. -
C-6 Chlorine: Positioned ortho to the pyridine nitrogen, this halogen is highly activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It serves as the primary vector for extending the molecular core.
-
C-3 Methyl Ester: A protected carboxylate that remains stable during C-6 functionalization. It can be selectively saponified to a carboxylic acid for subsequent amide coupling—a ubiquitous motif in targeted therapeutics.
Fig 1. Logical workflow of orthogonal functionalization for CAS 1805519-87-2.
Physicochemical Profiling
Understanding the baseline metrics of this reagent is essential for predicting its behavior in complex synthetic sequences. Below is a summary of its core quantitative data[1][4].
| Property | Value | Implication for Synthesis |
| Chemical Name | Methyl 6-chloro-2-(difluoromethoxy)nicotinate | N/A |
| CAS Registry Number | 1805519-87-2 | Verifiable identity across vendors |
| Molecular Formula | High heteroatom density | |
| Molecular Weight | 237.59 g/mol | Ideal low-MW starting material |
| Physical State | Solid (typically) | Easy to handle and weigh |
| Reactivity Profile | Electrophilic at C-6 and C-3 | Requires nucleophiles or Pd-catalysis |
Metabolic Modulation: The Difluoromethoxy Advantage
The inclusion of the difluoromethoxy group is a calculated maneuver in medicinal chemistry. Standard methoxy-pyridines are rapidly recognized by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to rapid O-demethylation, generating highly polar pyridones that are swiftly excreted.
By substituting hydrogen with fluorine, the carbon-oxygen bond is sterically and electronically shielded. The high electronegativity of fluorine strengthens the C-O bond, rendering it highly resistant to oxidative cleavage. This translates directly to a prolonged half-life and higher oral bioavailability in vivo[2][3].
Fig 2. Metabolic pathway modulation: Difluoromethoxy vs. Methoxy clearance.
Synthetic Workflows & Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an in-process control (IPC) mechanism to verify success without requiring isolation.
Protocol A: Chemoselective C-6 Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl/heteroaryl group at C-6 while preserving the C-3 methyl ester.
-
Reagent Preparation: Combine CAS 1805519-87-2 (1.0 eq), an arylboronic acid (1.2 eq), and
(2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water.-
Causality:
is specifically chosen because it provides sufficient basicity to form the active boronate complex, but is mild enough to prevent the premature saponification of the C-3 methyl ester. The solvent ratio ensures the solubility of both the organic substrates and the inorganic base.
-
-
Catalyst Addition & Degassing: Add
(0.05 eq). Sparge the mixture with Argon for 10 minutes.-
Causality:
features a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when dealing with electron-deficient pyridine electrophiles. Degassing prevents the oxidative deactivation of the Pd(0) active species.
-
-
Execution: Heat to 90°C for 4 hours.
-
Self-Validation Checkpoint (IPC): Analyze an aliquot via LC-MS.
-
Validation Logic: The starting material possesses a distinct 3:1 isotopic cluster due to the
isotopes. A successful reaction is definitively validated by the complete disappearance of this isotopic cluster and the emergence of the new product mass, proving the halogen has been displaced.
-
Protocol B: Mild C-3 Ester Saponification
Objective: Convert the C-3 methyl ester to a carboxylic acid for subsequent amide coupling.
-
Reagent Preparation: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF/MeOH/
. Add LiOH· (1.5 eq).-
Causality: The ternary solvent system is critical to maintain a homogenous phase between the highly lipophilic intermediate and the aqueous hydroxide. LiOH is selected over NaOH or KOH because it is a milder nucleophile; stronger bases at elevated temperatures risk undesired SNAr side reactions at the pyridine ring or degradation of the difluoromethoxy group.
-
-
Execution: Stir at 25°C (Room Temperature) for 2 hours.
-
Self-Validation Checkpoint (IPC): Analyze via TLC and LC-MS (Negative Ion Mode).
-
Validation Logic: On TLC, the spot will shift dramatically to the baseline due to the formation of the highly polar carboxylate salt. On LC-MS (ESI-), the appearance of a strong
peak confirms the successful unmasking of the carboxylic acid, validating the system for the next amide coupling step.
-
References
The following authoritative sources ground the physicochemical data and mechanistic rationales discussed in this whitepaper:
-
Dohle, W., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PubMed Central (PMC). URL:[Link]
- World Intellectual Property Organization (WIPO). WO2014158998A1 - Substituted pyridine and pyrazine compounds as PDE4 inhibitors. Google Patents.
Sources
- 1. Methyl 6-chloro-2-(difluoromethoxy)nicotinate | 1805519-87-2 [sigmaaldrich.com]
- 2. WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eMolecules Ambeed / Methyl 6-chloro-2-(difluoromethoxy)nicotinate / 1g | Fisher Scientific [fishersci.com]
Chemical structure of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
An In-Depth Technical Guide to the Synthetic and Strategic Utility of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Executive Summary & Chemical Identity
In modern medicinal chemistry and agrochemical development, the strategic selection of multi-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) campaigns. Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS: 1805519-87-2) has emerged as a highly versatile, tri-orthogonal pyridine intermediate[1].
This molecule offers three distinct vectors for functionalization: an electrophilic C6-chloride primed for transition-metal catalysis, a C3-methyl ester ready for saponification and amidation, and a C2-difluoromethoxy group that serves as a metabolically stable bioisostere[1][2].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | Methyl 6-chloro-2-(difluoromethoxy)pyridine-3-carboxylate |
| CAS Registry Number | 1805519-87-2 |
| Molecular Formula | C8H6ClF2NO3 |
| Molecular Weight | 237.59 g/mol |
| Purity Standards | ≥ 95% (typically 97% for cross-coupling applications) |
| Key Reactive Sites | C6 (Cross-Coupling), C3 (Saponification/Amidation) |
Mechanistic Insights: The Strategic Role of the Difluoromethoxy Group
The incorporation of fluorine into organic scaffolds is a foundational tactic to address developability problems[3]. The difluoromethoxy (-OCF₂H) group at the C2 position is not merely a passive spectator; it is a highly strategic structural asset.
-
Bioisosterism & Hydrogen Bonding: The -OCF₂H group acts as a lipophilic hydrogen bond donor. The strongly electron-withdrawing fluorine atoms polarize the adjacent C-H bond, allowing it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and traditional methoxy (-OCH₃) groups[2][4]. This enables the molecule to maintain critical hydrogen-bonding interactions within a target protein's binding pocket while avoiding the phase II metabolism (e.g., glucuronidation) associated with free hydroxyls.
-
Metabolic Stability: Traditional methoxy groups on aromatic rings are highly susceptible to CYP450-mediated oxidative O-demethylation, leading to rapid systemic clearance[2]. The substitution of hydrogen for fluorine strengthens the bond against oxidative cleavage, effectively blocking this metabolic liability and prolonging the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API)[2].
Fig 2. Pharmacokinetic advantage of the difluoromethoxy group over standard methoxy substituents.
Synthetic Workflows & Methodologies
To utilize this building block effectively, chemists must exploit the orthogonal reactivity of the C6 and C3 positions. The standard progression involves a C-C bond formation at C6 followed by functionalization at C3.
Fig 1. Three-step synthetic workflow from building block to final API.
C6 Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The C6-chloride is situated on an electron-deficient pyridine ring, which generally favors oxidative addition. However, the steric bulk and electronic modulation from the adjacent difluoromethoxy and ester groups can make the C-Cl bond sluggish toward standard palladium catalysts (e.g., Pd(PPh₃)₄)[5][6]. To overcome this, bulky, electron-rich Buchwald-type ligands (such as XPhos or SPhos) are mandatory. These ligands accelerate the oxidative addition step and prevent the precipitation of inactive Pd(black)[5].
Step-by-Step Protocol (Self-Validating):
-
Preparation: In an oven-dried Schlenk flask, combine Methyl 6-chloro-2-(difluoromethoxy)nicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The protocol is successful when the starting material mass (m/z 238 [M+H]⁺) is entirely consumed, replaced by the target mass. If unreacted chloride remains, verify the integrity of the boronic acid, as protodeboronation is the most common failure mode[7].
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash chromatography (Hexanes/EtOAc).
Table 2: Optimization of C6 Suzuki-Miyaura Cross-Coupling Conditions
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | < 20% (Sluggish) |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 45% |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 82% |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | > 95% (Optimal) |
C3 Ester Saponification
Causality & Rationale: Hydrolysis of the methyl ester must be executed carefully to avoid unwanted nucleophilic aromatic substitution (SₙAr) at the C6 position (if the chloride was not previously displaced) or degradation of the difluoromethoxy group. Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates tightly with both the pyridine nitrogen and the ester carbonyl. This chelation directs the hydroxide nucleophile specifically to the ester, allowing the reaction to proceed smoothly at ambient temperature.
Step-by-Step Protocol (Self-Validating):
-
Preparation: Dissolve the C6-substituted ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).
-
Reaction: Add LiOH·H₂O (3.0 eq) in one portion. Stir at room temperature for 4 hours.
-
Validation Check: Monitor by TLC. The highly non-polar ester spot should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous layer with water and acidify to pH ~3 using 1M HCl.
-
Isolation: The product will typically precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum. The resulting nicotinic acid derivative is now primed for standard amide coupling (e.g., using HATU/DIPEA) to yield the final target compound.
References
-
Chembk - Methyl 6-chloro-2-(difluoromethoxy)nicotinate Chemical Properties and CAS Data. Available at:[Link][1]
-
National Institutes of Health (PMC) - Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at:[Link][7]
-
National Institutes of Health (PMC) - The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link][3]
-
ResearchGate - CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere? Available at:[Link][4]
-
Royal Society of Chemistry (RSC) - Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers. Available at:[Link][6]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: C₈H₆ClF₂NO₃ (2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene)
[1][2]
Executive Summary
C₈H₆ClF₂NO₃ represents a class of halogenated nitrobenzenes used as high-value intermediates in organic synthesis. The specific isomer 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene is synthesized via nucleophilic aromatic substitution (
Core Identity Data
| Parameter | Value |
| Molecular Formula | C₈H₆ClF₂NO₃ |
| Molecular Weight | 237.59 g/mol |
| Exact Mass | 236.9998 Da |
| CAS Registry Number | 937602-89-6 (Primary Isomer) |
| IUPAC Name | 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene |
| SMILES | C1=CC(=C(C=C1[O-])Cl)OCC(F)F |
| Physical State | Pale yellow solid or crystalline powder |
Physiochemical Properties & Molecular Architecture
Understanding the physiochemical profile is essential for optimizing reaction conditions and predicting the behavior of this intermediate in biological systems.
Calculated Properties
| Property | Value | Source/Method |
| LogP (Octanol/Water) | ~2.7 - 3.1 | Predicted (Consensus) |
| Topological Polar Surface Area (TPSA) | 55.05 Ų | Nitro + Ether contributions |
| H-Bond Donors | 0 | No -OH or -NH groups |
| H-Bond Acceptors | 5 | Nitro (3) + Ether (1) + F (1 weak) |
| Rotatable Bonds | 3 | Ether linkage allows conformational flexibility |
| Melting Point | 58 - 62 °C | Experimental range for similar nitro-ethers |
Structural Significance
The 2,2-difluoroethoxy tail is a bioisostere of the methoxy group. The presence of two fluorine atoms at the
Synthesis & Manufacturing Protocols
The industrial and laboratory-scale synthesis of 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene relies on a controlled Nucleophilic Aromatic Substitution (
Synthetic Pathway
The reaction involves the displacement of a leaving group (fluorine) on an activated nitrobenzene ring by an alkoxide generated in situ.
Reagents:
-
Substrate: 3-Chloro-4-fluoronitrobenzene (CAS 350-31-2). The fluorine at the 4-position (relative to nitro) or 1-position (relative to ipso attack) is highly activated by the electron-withdrawing nitro group.
-
Nucleophile: 2,2-Difluoroethanol (CAS 359-13-7).
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF, DMSO, or NMP (Polar aprotic solvents to enhance nucleophilicity).
Detailed Protocol (Laboratory Scale)
-
Activation: Charge a reaction vessel with 2,2-Difluoroethanol (1.1 eq) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Cool to 0°C. Add
(1.5 eq) or NaH (1.1 eq) portion-wise. Stir for 30 minutes to generate the alkoxide species. -
Addition: Add 3-Chloro-4-fluoronitrobenzene (1.0 eq) dissolved in minimal DMF dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature (25°C) or heat to 60°C if kinetics are slow. Monitor by TLC or HPLC for the disappearance of the starting fluoride.
-
Workup: Quench with ice water. The product typically precipitates. Filter the solid or extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reaction Logic & Mechanism Diagram
Caption: Figure 1.
Analytical Characterization
Validation of the compound's identity requires a multi-modal analytical approach.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.35 (d, J=2.5 Hz, 1H, Ar-H3) – Protons ortho to Nitro are deshielded.[1]
- 8.20 (dd, J=9.0, 2.5 Hz, 1H, Ar-H5).[1]
- 7.45 (d, J=9.0 Hz, 1H, Ar-H6) – Proton ortho to Ether.[1]
- 6.45 (tt, J=54.0, 3.5 Hz, 1H, -CH F₂) – Characteristic triplet of triplets due to coupling with two F atoms.[1]
- 4.50 (td, J=14.0, 3.5 Hz, 2H, -OCH ₂-) – Methylene protons coupled to F and CHF.[1]
-
¹⁹F NMR:
- -125.0 ppm (dt) – Distinctive shift for the difluoromethyl group.
Mass Spectrometry (LC-MS)[1]
Downstream Applications & Biological Relevance
The primary utility of C₈H₆ClF₂NO₃ lies in its reduction to the corresponding aniline, 3-Chloro-4-(2,2-difluoroethoxy)aniline .
Reduction Workflow
The nitro group is reduced to an amine using standard conditions (e.g.,
Reaction:
Application in Drug Discovery
The resulting aniline is a versatile nucleophile used to synthesize:
-
Kinase Inhibitors: The difluoroethoxy group occupies hydrophobic pockets in enzymes (e.g., EGFR, VEGFR) while improving metabolic stability compared to a methoxy group.
-
Urea/Amide Derivatives: Coupling with isocyanates or acid chlorides yields potent agrochemicals (herbicides) or anti-inflammatory agents.
Caption: Figure 2.[1] Transformation of the nitro intermediate into bioactive scaffolds.
Safety & Handling
-
Hazards: As a nitroaromatic compound, it is potentially toxic and may possess explosive properties if heated under confinement.
-
GHS Classification:
-
Acute Toxicity (Oral/Inhalation).
-
Skin/Eye Irritation.
-
Aquatic Toxicity (Chronic).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Avoid contact with strong reducing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18105, 2,3-Dichlorophenoxyacetic acid (Isomer Reference). Retrieved from [Link][1]
-
Chemical Abstracts Service (CAS). CAS Registry Number 937602-89-6: 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene.[2] Common Chemistry Database. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Halogenated Nitrobenzenes.[3] Retrieved from [Link][1]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience. (Standard reference for SNAr mechanisms).
The Difluoromethoxy Pyridine Pharmacophore: Synthesis, Selectivity, and Bioisosteric Utility
[1][2]
Executive Summary: The Fluorine Effect
In modern medicinal chemistry, the 2-(difluoromethoxy)pyridine motif represents a high-value bioisostere for the traditional methoxypyridine group.[1] While the methoxy group (
The introduction of two fluorine atoms exerts a profound electronic effect:
-
Lipophilicity Modulation: The
group is more lipophilic than ($ \Delta \log P \approx +0.18 $), enhancing membrane permeability.[1] -
Hydrogen Bond Donor (HBD) Acidity: Unlike the methoxy group, the terminal proton in
is sufficiently acidic to act as a weak hydrogen bond donor, potentially engaging in unique interactions within a receptor pocket. -
Basicity Reduction: The electron-withdrawing nature of the fluorine atoms lowers the
of the pyridine nitrogen, reducing the likelihood of hERG channel blockage often associated with basic amine centers.
This guide details the critical synthetic methodologies to access this moiety, specifically addressing the challenge of chemoselectivity (N- vs. O-alkylation) inherent to pyridone/hydroxypyridine tautomers.[1]
The Chemoselectivity Challenge
The synthesis of difluoromethoxy pyridines is non-trivial due to the ambident nucleophilicity of the precursor, 2-hydroxypyridine (2-pyridone).
The Tautomeric Equilibrium
2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[1] Under basic conditions required for alkylation, the resulting anion can react at either the oxygen (O-alkylation) or the nitrogen (N-alkylation).
-
O-Alkylation: Yields the desired 2-(difluoromethoxy)pyridine .[1]
-
N-Alkylation: Yields the thermodynamically stable N-(difluoromethyl)-2-pyridone .[1]
Achieving high O-selectivity requires manipulation of the Hard/Soft Acid-Base (HSAB) principle and solvent effects.[1] The oxygen anion is "harder" than the nitrogen; thus, conditions that favor charge density localization on oxygen or utilize "hard" electrophiles/counter-ions promote O-alkylation.
Figure 1: Divergent reaction pathways for the difluoromethylation of 2-hydroxypyridine. Control over reaction conditions is required to steer the pathway toward the O-isomer.
Synthetic Architectures and Protocols
Method A: The Modern Standard (TMSCF₂Br)
Best for: Laboratory scale, high functional group tolerance, and high O-selectivity.
Reagent: (Bromodifluoromethyl)trimethylsilane (
This method utilizes
Protocol 1: O-Selective Difluoromethylation[1]
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Charge with substituted 2-hydroxypyridine (1.0 equiv) and KOH (20 equiv) or
. -
Solvent: Add Acetonitrile (MeCN) [Concentration ~0.1 M].
-
Addition: Add
(2.0 equiv) dropwise at 0°C. -
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Note: Some protocols suggest heating to 80°C to drive O-selectivity via thermodynamic control if N-alkylation is observed.[1]
-
Workup: Quench with water, extract with Ethyl Acetate.
-
Purification: Silica gel chromatography. The O-isomer is typically less polar (higher
) than the N-isomer.[1]
Method B: The Industrial Scale-Up (SCDA)
Best for: Multi-gram/Kilogram scale, cost-efficiency.[1]
Reagent: Sodium Chlorodifluoroacetate (
This reagent thermally decomposes to generate difluorocarbene. It is a solid, non-ozone-depleting alternative to Freon-22 gas.[1]
Protocol 2: Scale-Up Synthesis
-
Mixture: Dissolve 2-hydroxypyridine (1.0 equiv) and
(1.5 equiv) in DMF. -
Heating: Heat the mixture to 100°C.
-
Addition: Slowly add a solution of Sodium Chlorodifluoroacetate (2.5 equiv) in DMF over 1-2 hours. Crucial: Slow addition prevents the rapid dimerization of difluorocarbene into tetrafluoroethylene (
) gas. -
Completion: Stir at 100°C for an additional 2 hours.
-
Workup: Pour into ice water. The product often precipitates or forms an oil that can be extracted with Ether/DCM.
Reactivity Profile & Stability
Once installed, the difluoromethoxy group on a pyridine ring is remarkably robust. It survives conditions that would cleave a standard methyl ether.
| Reaction Type | Stability of | Notes |
| Suzuki Coupling | Stable | Compatible with Pd(0)/Pd(II) and carbonate bases at 100°C. |
| Acidic Hydrolysis | Moderate | Stable to dilute HCl; prolonged exposure to conc.[1] acid can hydrolyze it back to pyridone. |
| Nucleophilic Attack | Stable | The |
| Oxidation | High | Resistant to |
| Lithiation | Caution | Ortho-lithiation is possible but requires low temp (-78°C) to avoid elimination of HF.[1] |
Decision Matrix: Reagent Selection
Use the following logic flow to determine the optimal synthetic route for your specific substrate.
Figure 2: Reagent selection guide based on scale and substrate sensitivity.
References
-
Chemoselective N- and O-Difluoromethylation of 2-Pyridones. Source: Organic Letters (2021). Context: Primary reference for the
protocol and selectivity control. -
Difluoromethylation of Alcohols and Phenols. Source: Chemical Reviews (2014). Context: Comprehensive review of difluoromethylation reagents and mechanisms.[4]
-
Sodium Chlorodifluoroacetate (SCDA) as a Difluorocarbene Source. Source: Journal of Fluorine Chemistry.[5] Context: Standard industrial protocol for scale-up.[1]
-
The Difluoromethoxy Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2018). Context: Analysis of lipophilicity and bioisosteric properties (
vs ).
Strategic Integration of Fluorinated Pyridines in Medicinal Chemistry
The Physicochemical Rationale
The incorporation of fluorine into the pyridine scaffold is not merely a structural decoration; it is a precise tool for modulating the electronic and physicochemical landscape of a drug candidate. The pyridine ring, ubiquitous in FDA-approved drugs, often suffers from metabolic liability at the nitrogen lone pair (N-oxidation) or electron-rich carbons. Fluorine, with its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å), acts as a bioisostere that fundamentally alters these properties.
Basicity and pKa Modulation
The most dramatic effect of fluorination on pyridine is the attenuation of basicity. The electron-withdrawing nature of fluorine, particularly at the 2-position (
-
Membrane Permeability: reducing the fraction of ionized drug at physiological pH.
-
Metabolic Stability: preventing N-oxidation by cytochrome P450 enzymes.
-
Binding Affinity: altering the hydrogen-bond acceptor capability of the nitrogen.
Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines
| Compound | Structure | pKa ( | LogP (Exp) | Electronic Effect ( |
| Pyridine | 5.23 | 0.65 | Reference | |
| 3-Fluoropyridine | 3-F- | 2.97 | 0.85 | Inductive withdrawal (-I) |
| 2-Fluoropyridine | 2-F- | -0.44 | 1.12 | Strong -I + Mesomeric overlap |
| 2,6-Difluoropyridine | 2,6- | -2.70 | 1.35 | Cumulative withdrawal |
| 3-Trifluoromethylpyridine | 3- | 2.60 | 2.10 | Lipophilic bulk |
Data compiled from IUPAC Dissociation Constants and PubChem experimental values. [1, 2]
Metabolic Blockade Visualization
The following diagram illustrates how strategic fluorination blocks oxidative metabolism, a primary failure mode in early drug discovery.
Figure 1: Mechanism of metabolic stabilization via fluorination, preventing N-oxidation and ring hydroxylation.
Synthetic Architectures
Accessing fluorinated pyridines requires a bifurcated strategy based on the electronic nature of the ring position.
Nucleophilic Aromatic Substitution ( ) / Halex
The electron-deficient nature of pyridine makes the 2- and 4-positions highly susceptible to nucleophilic attack. The Halex (Halogen Exchange) reaction is the industrial standard for converting chloropyridines to fluoropyridines.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Reagents: Anhydrous KF or CsF, polar aprotic solvents (DMSO, Sulfolane).
-
Scope: Excellent for 2-F and 4-F; difficult for 3-F without strong electron-withdrawing groups (EWG) like
or .
Radical C-H Functionalization (Minisci)
For late-stage functionalization, particularly introducing trifluoromethyl (
-
Mechanism: Radical addition to the pyridinium salt followed by oxidation/deprotonation.
-
Regioselectivity: Typically favors the 2- and 4-positions due to electronic matching with the nucleophilic radical.
Figure 2: Synthetic decision tree for selecting the optimal fluorination methodology based on regiochemistry.
Experimental Protocols
Protocol A: Synthesis of 2-Fluoropyridine via Halex Reaction
This protocol describes the conversion of 2-chloropyridine to 2-fluoropyridine. It relies on the "spray-dried" potassium fluoride (KF) technique to maximize surface area [3].
Safety Note: This reaction uses high temperatures and generates potential HF traces. Use a blast shield and Monel/Inconel autoclave if scaling up.
-
Reagent Preparation:
-
Dry Potassium Fluoride (KF) at 200°C under high vacuum (0.1 mmHg) for 6 hours. Grind rapidly in a glovebox to a fine powder.
-
Dry DMSO over activated 4Å molecular sieves for 48 hours.
-
-
Reaction Setup:
-
In a dry 50 mL heavy-walled pressure vial (or Monel autoclave), charge 2-chloropyridine (10 mmol, 1.13 g) and activated KF (20 mmol, 1.16 g).
-
Add anhydrous DMSO (10 mL) and 18-crown-6 (1 mmol, 0.26 g) as a phase transfer catalyst.
-
Seal the vessel under an argon atmosphere.
-
-
Execution:
-
Heat the reaction mixture to 180°C for 12 hours with vigorous magnetic stirring.
-
Monitoring: Aliquot 50 µL, dilute in MeCN, and check via GC-MS or
-NMR (signal at ~ -70 ppm).
-
-
Workup:
-
Cool to room temperature. Dilute with diethyl ether (50 mL).
-
Wash with water (3 x 20 mL) to remove DMSO and salts.
-
Dry organic layer over
, filter, and carefully concentrate (2-fluoropyridine is volatile, bp 126°C). -
Purification: Distillation is preferred over column chromatography due to volatility.
-
Protocol B: Late-Stage C-H Trifluoromethylation (Minisci-Type)
This protocol utilizes the Langlois reagent (
-
Reaction Setup:
-
To a solution of the pyridine substrate (1.0 mmol) in DCM:Water (2:1, 6 mL), add sodium triflinate (Langlois reagent, 3.0 mmol).
-
Cool the mixture to 0°C.
-
-
Initiation:
-
Add tert-butyl hydroperoxide (TBHP, 70% aq., 5.0 mmol) dropwise.
-
Optional: Add a catalytic amount of
(0.1 equiv) to accelerate decarboxylation, though metal-free conditions often suffice.
-
-
Execution:
-
Stir vigorously at room temperature for 12–24 hours. The biphasic system requires high stir rates (1000 rpm) for effective radical transfer.
-
-
Workup:
-
Extract with DCM (3 x 10 mL). Wash combined organics with saturated
and brine. -
Purify via silica gel chromatography. Note: Isomers (2- vs 4-substituted) may separate easily due to polarity differences.
-
Case Study: Apalutamide
Apalutamide (Erleada) represents a pinnacle of fluorinated pyridine engineering in oncology (prostate cancer).
-
Structure: The core features a 3-trifluoromethyl-5-cyanopyridine ring linked to a thiohydantoin.
-
Role of Fluorine:
-
The
group at position 3 provides bulk to fill the hydrophobic pocket of the Androgen Receptor (AR). -
It deactivates the pyridine ring, preventing metabolic oxidation.
-
In conjunction with the 5-cyano group, it tunes the electron density to optimize
-stacking interactions within the receptor binding site [5].
-
This molecule exemplifies the "multimodal" utility of fluorinated pyridines: simultaneous optimization of sterics, electronics, and metabolism.
References
-
PubChem. (2025).[1][2] 2-Fluoropyridine Compound Summary. National Library of Medicine. [Link]
-
Williams, R. (2022).[3] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Ji, Y., et al. (2011). Innate C-H functionalization of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Clegg, N.J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Discovery
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a valuable substituent for modulating the physicochemical properties of bioactive molecules.[3][4] It is often considered a lipophilic bioisostere of hydroxyl or thiol groups and can serve as a hydrogen bond donor, enhancing binding affinity to biological targets.[1][4] Furthermore, the -OCF₂H group can improve metabolic stability and membrane permeability, critical parameters in drug development.[4][5]
Methyl 6-chloro-2-(difluoromethoxy)nicotinate is a key heterocyclic building block that provides a scaffold for the synthesis of a diverse range of pharmaceutical and agrochemical agents. Its structure combines the reactive sites of a chlorinated pyridine ring with the beneficial properties of the difluoromethoxy group. This application note provides an in-depth technical guide for the regioselective synthesis of this valuable intermediate from the commercially available methyl 2,6-dichloronicotinate. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The conversion of methyl 2,6-dichloronicotinate to methyl 6-chloro-2-(difluoromethoxy)nicotinate proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7] This class of reaction is characteristic of electron-deficient aromatic rings, where a potent nucleophile displaces a suitable leaving group.[7][8]
Key Mechanistic Pillars:
-
Ring Activation: The pyridine ring of the nicotinate ester is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two electron-withdrawing chlorine atoms and the methyl ester group at the 3-position.[6] This pronounced electrophilicity makes the carbon atoms bonded to the chlorine atoms (C2 and C6) susceptible to nucleophilic attack.[6][7]
-
Nucleophile Generation: The difluoromethoxide nucleophile is typically generated in situ. A common and effective method involves the use of a difluorocarbene (:CF₂) source, such as sodium 2-chloro-2,2-difluoroacetate.[9] In the presence of heat, this reagent decarboxylates to generate difluorocarbene. The carbene is then trapped by a nucleophilic oxygen source. The reaction is facilitated by a base, like cesium carbonate, which can react with trace water to form hydroxide ions that subsequently react with the difluorocarbene.
-
Regioselectivity—The C2 vs. C6 Question: A critical aspect of this synthesis is the preferential substitution at the C2 position over the C6 position. While both positions are activated, the C2 position is generally more electrophilic due to the stronger inductive effect of the adjacent ring nitrogen. The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is paramount. The electron-withdrawing groups (the ring nitrogen and the ester) effectively stabilize this intermediate through resonance, lowering the activation energy for the C2 substitution pathway.[7][8]
-
Leaving Group Departure: Following the formation of the Meisenheimer complex, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final product.
Visualizing the Transformation
The overall synthetic route and the detailed experimental workflow are depicted below.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring progress.
Materials & Equipment:
-
Reagents: Methyl 2,6-dichloronicotinate (≥98%), Sodium 2-chloro-2,2-difluoroacetate (≥97%), Cesium Carbonate (Cs₂CO₃, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%), Ethyl Acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Deionized Water, Anhydrous Sodium Sulfate (Na₂SO₄), Brine (saturated NaCl solution).
-
Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, oil bath with temperature controller, Schlenk line or nitrogen/argon inlet, separatory funnel, rotary evaporator, glassware for column chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,6-dichloronicotinate (1.0 eq), cesium carbonate (1.5 eq), and sodium 2-chloro-2,2-difluoroacetate (2.8 eq).
-
Expert Insight: The use of cesium carbonate is advantageous due to its high solubility in DMF and its efficacy in promoting this type of reaction. [9]Flame-drying the glassware and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to minimize moisture, which can lead to side reactions.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Expert Insight: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cations, leaving the nucleophile more reactive. Anhydrous grade is recommended to ensure reproducibility. [9]
-
-
Reaction Conditions: Lower the flask into a preheated oil bath and heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 2-4 hours. [9]
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm).
-
Expected Rf values: The product, being more polar than the starting material due to the ether linkage, will have a slightly lower Rf value. A sample protocol might show the starting material at Rf = 0.5 and the product at Rf = 0.4. [9]A co-spot (a lane with both starting material and the reaction mixture) is recommended for accurate comparison. The reaction is considered complete when the starting material spot is no longer visible.
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. a. Carefully pour the reaction mixture into a separatory funnel containing deionized water. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Expert Insight: The water wash removes the DMF and inorganic salts. The brine wash helps to break any emulsions and removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them via rotary evaporation to yield methyl 6-chloro-2-(difluoromethoxy)nicotinate as a clear oil or a low-melting solid.
-
Quantitative Data Summary
The following table provides representative quantities for a laboratory-scale synthesis. Researchers should adjust these values based on their specific needs.
| Parameter | Value | Notes |
| Starting Material | ||
| Methyl 2,6-dichloronicotinate | 2.06 g (10.0 mmol, 1.0 eq) | |
| Reagents | ||
| Sodium 2-chloro-2,2-difluoroacetate | 4.27 g (28.0 mmol, 2.8 eq) | The difluorocarbene source. |
| Cesium Carbonate (Cs₂CO₃) | 4.89 g (15.0 mmol, 1.5 eq) | The base. |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | 20 mL | Anhydrous grade is critical. |
| Reaction Conditions | ||
| Temperature | 120 °C | |
| Time | 2 hours | Monitor by TLC. |
| Results | ||
| Expected Yield | ~2.1 g (88%) | Yields may vary. |
| Appearance | Colorless to pale yellow oil |
Product Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic peaks for the aromatic protons and the methyl ester protons. The proton of the -OCF₂H group will appear as a triplet with a characteristic coupling constant (JH-F) of approximately 74 Hz.
-
¹⁹F NMR: Will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.
-
¹³C NMR: Will confirm the carbon skeleton and show the characteristic carbon of the -OCF₂H group as a triplet due to C-F coupling.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
Chromatography (HPLC/GC): To determine the purity of the final product. The method should be validated for accuracy, precision, and linearity. [10] This detailed guide provides a robust and reproducible method for the synthesis of methyl 6-chloro-2-(difluoromethoxy)nicotinate. By understanding the underlying chemical principles and adhering to the outlined protocol, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.
References
-
Humphrey, G. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Hu, J. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Accounts of Chemical Research. Available at: [Link]
-
(2023). Pentacoordinate Phosphoranes as Versatile Reagents in Fluoroalkylation Reactions. CCS Chemistry. Available at: [Link]
-
Barata-Vallejo, S. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. Available at: [Link]
-
(n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]
-
Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Oriental Journal of Chemistry. Available at: [Link]
-
(2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. National Institutes of Health. Available at: [Link]
-
(2018). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. National Institutes of Health. Available at: [Link]
-
(n.d.). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Royal Society of Chemistry. Available at: [Link]
-
(n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. India Environment Portal. Available at: [Link]
-
(n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
(2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]
-
(n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem. Available at: [Link]
-
(2012). Methyl 6-chloro-nicotinate. National Institutes of Health. Available at: [Link]
-
(2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]
-
Kosmider, B., & Marć, M. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
(n.d.). HPTLC assay of nicotine and cotinine in biological samples. Farmacia. Available at: [Link]
-
(n.d.). Trends in analytical methods for analysis of tobacco products: An Overview. Editora da Universidade de Vassouras. Available at: [Link]
-
(2025). Simple and Effective UV Spectrophotometric Method for Nicotine Determination in Nicotine Pouches. Science Publishing Group. Available at: [Link]
- (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.
-
(n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. U.S. Food and Drug Administration. Available at: [Link]
- (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester. Google Patents.
-
(n.d.). Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
Sources
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fda.gov [fda.gov]
Procedure for hydrolysis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate to acid
Application Note: Precision Hydrolysis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Executive Summary
This application note details a robust, scalable protocol for the hydrolysis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate to its corresponding carboxylic acid, 6-chloro-2-(difluoromethoxy)nicotinic acid (CAS 1256794-35-0).
The transformation presents a specific chemoselectivity challenge: hydrolyzing the ester without degrading the acid-labile/base-sensitive difluoromethoxy (-OCHF₂) group or displacing the activated 6-chloro substituent via Nucleophilic Aromatic Substitution (SₙAr). This guide provides a validated Lithium Hydroxide (LiOH) mediated pathway that ensures >95% yield with high purity, suitable for downstream pharmaceutical or agrochemical applications.
Strategic Analysis & Chemical Logic
The Structural Challenge
The substrate contains three functional groups with distinct reactivities:
-
Methyl Ester (C-3): The target for hydrolysis.
-
Difluoromethoxy Ether (C-2): A lipophilic hydrogen bond donor. While generally stable, it can undergo elimination to a pyridone or hydrolysis to a hydroxyl group under harsh acidic or strongly basic/nucleophilic conditions at elevated temperatures [1].
-
Chlorine (C-6): Activated by the electron-deficient pyridine ring and the electron-withdrawing ester. It is susceptible to displacement by hydroxide ions (SₙAr) if the reaction temperature is uncontrolled [2].
Mechanistic Approach
To navigate these risks, we utilize Lithium Hydroxide (LiOH) in a THF/Water system.
-
Why LiOH? Lithium is a mild counter-cation (hard Lewis acid) that coordinates with the carbonyl oxygen, accelerating hydrolysis at lower temperatures compared to NaOH or KOH. This allows the reaction to proceed at 0°C to Room Temperature (RT), kinetically favoring ester hydrolysis over the higher-barrier SₙAr chloride displacement.
-
Why THF/Water? THF solubilizes the organic substrate, while water is the nucleophile source. A homogeneous mixture ensures consistent kinetics, preventing "hot spots" where concentration gradients could trigger side reactions.
Reaction Scheme & Pathway
The following diagram illustrates the reaction pathway and potential side reactions to avoid.
Figure 1: Reaction pathway highlighting the chemoselective window required to avoid SₙAr (Side Product A) and ether cleavage (Side Product B).
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | Methyl 6-chloro-2-(difluoromethoxy)nicotinate | Starting Material |
| Lithium Hydroxide Monohydrate | >98%, finely powdered | Hydrolysis Agent |
| Tetrahydrofuran (THF) | HPLC Grade, non-stabilized preferred | Solvent (Solubilizer) |
| Water | Deionized (DI) | Solvent (Nucleophile) |
| Hydrochloric Acid (1N) | Standardized solution | pH Adjustment (Workup) |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Reactor | Jacketed glass reactor or round-bottom flask | Temperature control |
Detailed Experimental Protocol
Step 1: Solubilization
-
Charge a reaction vessel with Methyl 6-chloro-2-(difluoromethoxy)nicotinate (1.0 equiv).
-
Add THF (5 volumes relative to substrate mass).
-
Stir at Room Temperature (20-25°C) until fully dissolved.
-
Note: The solution should be clear. If the substrate contains impurities, filter through a celite pad before proceeding.
-
Step 2: Saponification
-
Cool the solution to 0°C using an ice/water bath.
-
Prepare a solution of LiOH·H₂O (1.2 equiv) in Water (2 volumes).
-
Add the LiOH solution dropwise to the THF solution over 15-20 minutes.
-
Critical: Maintain internal temperature < 5°C during addition to prevent local exotherms that could trigger chloride displacement.
-
-
Remove the ice bath and allow the mixture to warm to Room Temperature naturally.
-
Stir for 2–4 hours .
Step 3: In-Process Control (IPC)
Monitor the reaction via HPLC or TLC (50% EtOAc/Hexanes).
-
Target: < 1.0% remaining starting material.
-
Observation: The acid product is highly polar and will remain at the baseline in standard non-polar TLC systems.
Step 4: Workup & Isolation
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator, < 40°C) to remove the majority of THF.
-
Result: You will have an aqueous slurry of the lithium carboxylate salt.
-
-
Dilute with Water (5 volumes) and cool to 0-5°C .
-
Acidification: Slowly add 1N HCl dropwise while stirring.
-
Target pH: Adjust to pH 3.0 – 4.0 .
-
Caution: Do not drop below pH 2.0. Highly acidic conditions can destabilize the difluoromethoxy group over time [1].
-
-
Precipitation: The product typically precipitates as a white solid at this pH.
-
If Solid Forms: Stir for 30 mins, filter, and wash with cold water.
-
If Oiling Occurs: Extract with Ethyl Acetate (3 x 5 vol) . Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Process Workflow & Decision Logic
Figure 2: Workup decision tree ensuring optimal recovery based on physical state upon acidification.
Characterization & Specifications
| Parameter | Expected Value | Method |
| Appearance | White to Off-White Solid | Visual |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 1H, COOH), 8.2 (d, 1H, Ar-H), 7.4 (t, 1H, OCHF₂), 7.2 (d, 1H, Ar-H) | Structural Confirmation |
| ¹⁹F NMR | Doublet (~ -82 ppm) | Confirming OCHF₂ integrity |
| Purity | > 97.0% (a/a) | HPLC (C18, ACN/H₂O + 0.1% TFA) |
| Mass Spec | [M-H]⁻ = 222.0 | LC-MS (ESI Negative) |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Hydrolysis
-
Cause: Poor solubility of the starting material in the aqueous/organic interface.
-
Solution: Increase the THF ratio or switch to Methanol/Water (3:1) . Note that Methanol can sometimes cause transesterification, but LiOH usually drives this to the acid eventually.
-
-
Issue: Presence of 6-Hydroxy impurity (Cl displacement)
-
Cause: Reaction temperature too high or local concentration of base too high.
-
Solution: Ensure strict 0°C start. Reduce LiOH equivalents to 1.05. Dilute the reaction further (10 volumes solvent).
-
-
Issue: Loss of Difluoromethoxy group
-
Cause: Acidification was too aggressive (pH < 1) or heating during workup.
-
Solution: Use a calibrated pH meter during acidification. Do not heat the aqueous acidic mixture.
-
References
-
Gupea. (2010). The Synthesis and Use of Certain Pyridine Derivatives. University of Gothenburg. Retrieved from [Link]
- Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
-
National Institutes of Health (NIH). (2020). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Hydrolysis Studies. Retrieved from [Link]
Palladium-catalyzed cross-coupling of 6-chloronicotinate derivatives
Application Note: High-Fidelity Cross-Coupling of 6-Chloronicotinate Derivatives
Part 1: Executive Summary & Mechanistic Rationale
6-Chloronicotinates (methyl or ethyl 6-chloropyridine-3-carboxylates) are "privileged structures" in drug discovery, serving as precursors to nicotinic acid derivatives found in kinase inhibitors and allosteric modulators. However, they present a dual challenge that frequently leads to reaction failure in standard high-throughput screens:
-
Catalyst Poisoning (The "Pyridine Trap"): The basic nitrogen atom of the pyridine ring can coordinate strongly to the Palladium(II) center, displacing phosphine ligands and forming an inactive "off-cycle" resting state.
-
Ester Instability: The electron-deficient nature of the pyridine ring renders the C3-ester highly susceptible to hydrolysis or transesterification, particularly when strong alkoxide bases (e.g., NaOtBu) are used in Buchwald-Hartwig aminations.
This guide provides two self-validating protocols designed to bypass these failure modes using sterically demanding ligands and mild inorganic bases.
Mechanistic Visualization: The "Pyridine Trap"
The following diagram illustrates the standard catalytic cycle versus the off-cycle deactivation pathway specific to 6-chloronicotinates.
Part 2: Experimental Protocols
Protocol A: Robust Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Synthesis of biaryl nicotinates. Strategy: Use of a bidentate ligand with a large bite angle (dppf) to enforce reductive elimination and resist N-displacement.
Reagents & Materials:
-
Substrate: Methyl 6-chloronicotinate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3-5 mol%)
-
Base: Potassium Carbonate (K2CO3) (2.0 equiv) — Crucial: Avoid hydroxides to prevent saponification.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 6-chloronicotinate (1.0 mmol, 171 mg), Aryl boronic acid (1.2 mmol), and K2CO3 (2.0 mmol, 276 mg).
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (x3).
-
Catalyst Addition: Under a positive stream of Nitrogen, quickly add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, ~24 mg). Note: This catalyst is relatively air-stable, but inert handling improves reproducibility.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Visual Check: The reaction typically transitions from an orange suspension to a dark black/brown mixture upon completion.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with Water (10 mL) followed by Brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validation checkpoint:
-
TLC: The starting material (Methyl 6-chloronicotinate) is UV active and distinct. If the SM spot persists after 4 hours, add an additional 1 mol% catalyst.
-
NMR: Look for the disappearance of the characteristic C5-H doublet of the chloronicotinate (~7.4 ppm) and the appearance of new aromatic signals.
Protocol B: Chemoselective Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 6-amino nicotinates. Strategy: Use of bulky monodentate phosphine ligands (BrettPhos) to sterically crowd the Pd center, preventing pyridine N-binding, combined with a mild base (Cs2CO3) to spare the ester.
Reagents & Materials:
-
Substrate: Methyl 6-chloronicotinate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Pre-catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%)
-
Ligand: BrettPhos (for primary amines) or Xantphos (for secondary amines) (4-8 mol%)
-
Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) — Strictly avoid NaOtBu.
-
Solvent: Toluene (Anhydrous) or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Pre-complexation (Recommended): In a separate small vial, mix Pd2(dba)3 and Ligand in the solvent (1 mL) under Nitrogen and stir at 60°C for 5 minutes.
-
Why? This ensures the active catalytic species (
) is formed before exposing it to the chloropyridine, reducing the chance of immediate poisoning.
-
-
Main Setup: In the reaction vessel, add Methyl 6-chloronicotinate (1.0 mmol), Amine (1.2 mmol), and Cs2CO3 (2.0 mmol, 652 mg).
-
Combination: Transfer the pre-formed catalyst solution to the main vessel via syringe. Rinse with remaining solvent (total volume ~5 mL).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Note: Chlorides are less reactive than bromides; higher heat is often required.
-
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble cesium salts.
-
Purification: Concentrate and purify via column chromatography.
Data Summary: Base Selection Impact
| Base | pKa (Conj. Acid) | Ester Stability | Reaction Rate | Recommendation |
| NaOtBu | ~17 | Poor (Hydrolysis) | Fast | DO NOT USE |
| K3PO4 | ~12 | Moderate | Moderate | Alternative |
| Cs2CO3 | ~10 | Excellent | Moderate | Recommended |
| K2CO3 | ~10 | Excellent | Slow | Use only for Suzuki |
Part 3: Troubleshooting & Optimization Logic
If yields are low (<50%), apply the following logic tree to diagnose the failure mode.
References
-
Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[1][2] NobelPrize.org. [Link]
-
Li, J. J., et al. "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Organic Letters, 2003. [Link]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[3] [Link]
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" [Link]
Sources
Application Notes & Protocols: Strategic Difluoromethylation of Hydroxypyridines for Accelerated Drug Discovery
Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl (–CHF₂) group has emerged as a critical structural motif in modern drug design. Its unique electronic properties and steric profile allow it to serve as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups.[1][2] This substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity (LogP), metabolic stability, and membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The –CHF₂ group can also act as a weak hydrogen bond donor, further enhancing binding affinity to biological targets.[1][5][6]
Hydroxypyridines and their tautomeric pyridone forms are prevalent scaffolds in a vast number of pharmaceuticals. The selective functionalization of the hydroxyl group to a difluoromethoxy (–OCHF₂) group presents a powerful strategy for lead optimization. However, the difluoromethylation of these electron-rich, N-heterocyclic systems is not without its challenges. Key among these are controlling regioselectivity (O- vs. N-alkylation in pyridones) and managing the reactivity of the pyridine ring itself.[7][8][9]
This guide provides an in-depth analysis of field-proven protocols for the O-difluoromethylation of hydroxypyridines, focusing on the underlying chemical principles that govern reagent choice and reaction outcomes. We will explore methodologies centered on the generation of difluorocarbene (:CF₂), a versatile and highly reactive intermediate.
Core Methodologies: Harnessing Difluorocarbene for O-Difluoromethylation
The most robust and widely adopted methods for the O-difluoromethylation of hydroxypyridines and phenols involve the in situ generation of difluorocarbene (:CF₂), which is then trapped by the deprotonated hydroxyl group (phenoxide or pyridinolate).[10] The choice of difluorocarbene precursor is critical and dictates the reaction conditions required.
Methodology 1: Difluoromethylation using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
(Bromodifluoromethyl)trimethylsilane, often referred to as the Ruppert-Prakash reagent, is a highly effective and versatile source of difluorocarbene under mild conditions.[11] This commercially available liquid reagent offers significant advantages in terms of functional group tolerance and operational simplicity.[11][12]
Causality and Mechanistic Rationale:
The reaction is initiated by a fluoride source (e.g., from a cesium or potassium salt) or a suitable base that attacks the silicon atom of TMSCF₂Br. This generates a transient, unstable trifluoromethyl anion equivalent, which rapidly eliminates a bromide ion to form difluorocarbene. The hydroxypyridine, deprotonated by a base, acts as the nucleophile, trapping the electrophilic carbene. Subsequent protonation yields the desired difluoromethoxy product. The choice of base and solvent is crucial for controlling the chemoselectivity between O- and N-alkylation, especially for 2- and 4-hydroxypyridines which exist in equilibrium with their pyridone tautomers.[7][9]
Diagram 1: General Experimental Workflow
Caption: General workflow for difluoromethylation reactions.
Detailed Protocol: O-Difluoromethylation of 4-Hydroxypyridine using TMSCF₂Br
This protocol is optimized for selective O-alkylation.
Materials:
-
4-Hydroxypyridine
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Stirring plate with temperature control
Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask under an argon atmosphere, add 4-hydroxypyridine (1.0 mmol, 95.1 mg) and finely ground potassium carbonate (2.5 mmol, 345.5 mg).
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe. Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add TMSCF₂Br (1.5 mmol, 0.22 mL) dropwise via syringe over 5 minutes. The reaction is exothermic; slow addition is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into 25 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(difluoromethoxy)pyridine.
Diagram 2: Simplified Mechanism of O-Difluoromethylation
Caption: Nucleophilic trapping of difluorocarbene by a pyridinolate.
Methodology 2: Difluoromethylation using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
Sodium chlorodifluoroacetate is an inexpensive, bench-stable solid that serves as an excellent difluorocarbene precursor at elevated temperatures.[10] This method is particularly suitable for large-scale synthesis where cost is a primary consideration.
Causality and Mechanistic Rationale:
Unlike the TMS-based reagent, ClCF₂CO₂Na generates difluorocarbene via thermal decarboxylation.[10] Heating the salt in a high-boiling polar aprotic solvent (like DMF or NMP) causes it to lose carbon dioxide and a chloride ion, directly forming :CF₂. The mechanism of trapping by the deprotonated hydroxypyridine is analogous to the TMSCF₂Br method. The higher temperatures required for this protocol can sometimes lead to lower functional group tolerance compared to milder methods. However, the operational simplicity and low cost of the reagent make it highly attractive.[10]
Detailed Protocol: O-Difluoromethylation of 3-Hydroxypyridine using ClCF₂CO₂Na
Materials:
-
3-Hydroxypyridine
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Thermometer or temperature controller
-
Heating mantle
Procedure:
-
Reaction Setup: To a 50 mL three-neck flask equipped with a reflux condenser and a thermometer, add 3-hydroxypyridine (1.0 mmol, 95.1 mg), sodium chlorodifluoroacetate (2.5 mmol, 381 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 10 mL of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain this temperature for 4-6 hours. Caution: CO₂ evolution occurs. Ensure adequate venting through the condenser.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the mixture into 50 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (2 x 25 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography to afford pure 3-(difluoromethoxy)pyridine.
Comparative Analysis and Troubleshooting
The choice of protocol depends on several factors including substrate reactivity, required scale, and available equipment.
| Parameter | Method 1: TMSCF₂Br | Method 2: ClCF₂CO₂Na |
| Reagent Cost | Higher | Lower |
| Reaction Temp. | 0 °C to Room Temp. | 100 - 110 °C |
| Reaction Time | 12 - 16 hours | 4 - 6 hours |
| Functional Group Tol. | High | Moderate |
| Key Advantage | Mild conditions, high tolerance | Low cost, scalability |
| Primary Drawback | Reagent cost | High temperature required |
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can quench the carbene and deprotonated intermediates.
-
Verify the quality of the difluoromethylating reagent. TMSCF₂Br can degrade with moisture.
-
For pyridone-containing substrates, incomplete deprotonation can be an issue. Consider a stronger base like sodium hydride (NaH), but exercise extreme caution.
-
-
Formation of N-Alkylated Byproduct:
-
No Reaction:
-
For the ClCF₂CO₂Na method, ensure the internal reaction temperature reaches the required threshold for decarboxylation.
-
Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the hydroxyl group, requiring more forcing conditions.
-
Conclusion
The O-difluoromethylation of hydroxypyridines is a potent tool in the arsenal of medicinal chemists. By understanding the mechanistic principles behind difluorocarbene generation and trapping, researchers can rationally select the appropriate protocol for their specific needs. The methods described, utilizing either the mild TMSCF₂Br reagent or the economical ClCF₂CO₂Na salt, provide reliable and reproducible pathways to access valuable difluoromethoxypyridine building blocks, thereby accelerating the drug discovery and development process.
References
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
-
Baran, P. S., et al. A New Reagent for Direct Difluoromethylation. J. Am. Chem. Soc. 2011, 133 (39), pp 15501–15504. Available at: [Link]
-
Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nature Communications. 2024, 15, 4121. Available at: [Link]
-
Electrophilic difluoromethylating reagents and structures of zinc... ResearchGate. Available at: [Link]
-
Umemoto, T., et al. New electrophilic difluoromethylating reagent. J. Fluorine Chem. 2007, 128 (5), pp 457-463. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent. RSC Adv. 2020, 10, 30311-30316. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. Available at: [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nat. Commun. 2020, 11, 626. Available at: [Link]
-
Hu, J., et al. A simple and highly efficient method for the double O-difluoromethylations of diphenols in 10 min is described, using TMSCF₂Br as a difluorocarbene reagent. Tetrahedron Lett. 2019, 60 (40), 151093. Available at: [Link]
-
Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian J. Org. Chem. 2017, 6, 139–152. Available at: [Link]
-
Chemists develop New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
-
C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Communications. Available at: [Link]
-
Dilman, A. D., et al. Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Org. Lett. 2016, 18 (14), pp 3514–3517. Available at: [Link]
-
Chemoselective N - and O -Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF 2 Br. ResearchGate. Available at: [Link]
-
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Org. Lett. 2021, 23 (16), pp 6494–6498. Available at: [Link]
-
Garg, N. K., et al. Difluoromethylation of Phenols. Organic Syntheses. 2024, 101, pp 164-180. Available at: [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. Available at: [Link]
-
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Org. Lett. 2021, 23 (16), pp 6494–6498. Available at: [Link]
-
Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br - Supporting Information. ACS Publications. Available at: [Link]
-
Difluoromethylation of Arylsulfonium Salts with TMSCF2H. ResearchGate. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catal. 2020, 10 (1), pp 627–637. Available at: [Link]
-
Gouverneur, V., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev. 2021, 50, 7466-7517. Available at: [Link]
-
Difluoromethylation of Arylsulfonium Salts with TMSCF2H. Org. Lett. 2026. Available at: [Link]
-
Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. Chemical Review and Letters. 2025, 8, pp 1269-1277. Available at: [Link]
-
Prakash, G. K. S., et al. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron Lett. 2010, 51 (33), pp 4461–4464. Available at: [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Org. Lett. 2023, 25 (48), pp 8624–8629. Available at: [Link]
-
Oxidation of Difluorocarbene by Pyridine N‐Oxide and Ensuing Access to Carbamoyl Fluorides. ResearchGate. Available at: [Link]
- Prakash, G. K. S., et al. Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Org. Lett. 2004, 6 (22), pp 4079–4081.
-
Nucleophilic Difluoromethylation of Primary Alkyl Halides Using Difluoromethyl Phenyl Sulfone as a Difluoromethyl Anion Equivalent. Org. Lett. 2004, 6 (22), pp 4079–4081. Available at: [Link]
-
N-Activation of 2-PySO2CF2H for Electrophilic Difluoromethylthiolation of Electron-Rich Heteroarenes. J. Am. Chem. Soc. 2025. Available at: [Link]
-
Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. Available at: [Link]
-
Direct ¹⁸F-difluoromethylation with [¹⁸F]difluoromethyl radical and [¹⁸F]difluorocarbene. ResearchGate. Available at: [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. 2021, 26 (4), 1143. Available at: [Link]
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. J. Org. Chem. 2024. Available at: [Link]
-
Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: Overcoming Steric and Electronic Deactivation in the Esterification of 2-(Difluoromethoxy)nicotinic Acid
Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemistry Researchers Focus: Yield Optimization, Mechanistic Causality, and Protocol Validation
Introduction & Mechanistic Challenges
2-(Difluoromethoxy)nicotinic acid is a critical C1-building block and intermediate in the synthesis of tricyclic kinase inhibitors and other targeted therapeutics. However, the conversion of this carboxylic acid to its corresponding alkyl esters (e.g., methyl or ethyl esters) frequently presents a bottleneck in process chemistry.
The difficulty arises from a dual-threat of steric hindrance and electronic deactivation induced by the ortho-difluoromethoxy (-OCF₂H) group:
-
Steric Shielding: The bulky -OCF₂H moiety at the C2 position physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the adjacent C3 carbonyl carbon [1].
-
Electronic Inductive (-I) Effect: The highly electronegative fluorine and oxygen atoms withdraw electron density from the pyridine ring. While this increases the electrophilicity of the carbonyl carbon, it simultaneously reduces the basicity of the pyridine nitrogen, altering the zwitterionic equilibrium and solubility profile of the starting material in standard alcoholic solvents.
Consequently, traditional Fischer esterification (refluxing alcohol with catalytic H₂SO₄) results in sluggish kinetics, incomplete conversion, and prolonged heating that risks trace hydrolysis of the sensitive difluoromethoxy ether.
Causality in Optimization: Selecting the Right Pathway
To bypass the limitations of the Fischer esterification, optimization must focus on altering the reaction mechanism. We evaluated three alternative activation strategies:
-
Steglich Esterification (EDC/DMAP): Uses a carbodiimide coupling agent. Causality of failure: The bulky ortho-substituent hinders the alcohol's attack on the O-acylisourea intermediate. This kinetic delay allows the intermediate to undergo an irreversible [1,3]-sigmatropic rearrangement into an inactive N-acylurea, capping the yield at mediocre levels.
-
Acyl Chloride Activation (SOCl₂): Converts the acid to a highly reactive acyl chloride. Causality of success: The extreme electrophilicity of the acyl chloride lowers the activation energy sufficiently to overcome the steric bulk, allowing rapid trapping by the alcohol [2].
-
Base-Promoted Alkylation (MeI / K₂CO₃): Inverts the nucleophile-electrophile roles. Causality of success: Instead of an alcohol attacking a hindered carbonyl, the deprotonated carboxylate acts as the nucleophile, attacking the completely unhindered methyl iodide via an Sₙ2 mechanism [3]. This entirely bypasses the steric congestion at the pyridine ring, yielding the highest conversion rates.
Quantitative Optimization Data
The following table summarizes the optimization campaign for the synthesis of methyl 2-(difluoromethoxy)nicotinate.
| Entry | Activation Strategy | Reagents & Catalyst | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Fischer (Baseline) | MeOH, conc. H₂SO₄ (cat.) | MeOH | 65 | 24 | 35% |
| 2 | Steglich Coupling | EDC·HCl, DMAP (0.1 eq), MeOH | CH₂Cl₂ | 25 | 16 | 52% |
| 3 | Acyl Chloride | 1. SOCl₂ 2. MeOH | CHCl₃ / MeOH | 50 → 0 | 4 | 84% |
| 4 | Base Alkylation | MeI (1.2 eq), K₂CO₃ (2.0 eq) | DMF | 25 | 6 | 94% |
Note: Yields represent isolated, chromatographically pure products. Purity across Entries 3 and 4 exceeded 98% by HPLC.
Mechanistic Pathway Visualization
Reaction pathway logic for the esterification of sterically hindered nicotinic acids.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure process integrity.
Protocol A: Acyl Chloride Method (Scale: 2.6 mmol)
Adapted from standard pharmaceutical intermediate synthesis protocols[2].
Rationale: Best for laboratories avoiding toxic alkylating agents like Methyl Iodide.
-
Activation: Suspend 2-(difluoromethoxy)nicotinic acid (500 mg, 2.64 mmol) in anhydrous chloroform (10 mL) under an inert N₂ atmosphere. Cool to 0 °C.
-
Chlorination: Dropwise, add sulfurous dichloride (SOCl₂, 1.5 mL).
-
Validation Checkpoint: The suspension should begin to clear as the acid converts to the highly soluble acyl chloride. Gas evolution (SO₂ and HCl) will be visible.
-
-
Heating: Attach a reflux condenser and heat the mixture to 50 °C for 2 hours.
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove unreacted SOCl₂.
-
Critical Step: Do not skip this evaporation; residual SOCl₂ will violently exotherm upon methanol addition and generate excess HCl, risking ether cleavage.
-
-
Esterification: Re-dissolve the crude acyl chloride in anhydrous THF (5 mL). Cool to 0 °C and add anhydrous methanol (5 mL) dropwise. Stir at 25 °C for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester as a pale yellow oil.
Protocol B: Base-Promoted Alkylation Method (Scale: 5.0 mmol)
Recommended for maximum yield and scalability [3].
Rationale: Bypasses carbonyl sterics entirely via an Sₙ2 mechanism.
-
Deprotonation: Dissolve 2-(difluoromethoxy)nicotinic acid (945 mg, 5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.38 g, 10.0 mmol).
-
Validation Checkpoint: Stir the suspension for 30 minutes at room temperature. A slight color change and thickening of the suspension indicate the formation of the potassium carboxylate salt.
-
-
Alkylation: Cool the mixture to 0 °C. Add Iodomethane (MeI, 0.37 mL, 6.0 mmol) dropwise via syringe.
-
Propagation: Allow the reaction to warm to 25 °C and stir for 6 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 7:3). The starting acid (R_f ~0.1, streaking) should completely disappear, replaced by a tight, UV-active spot (R_f ~0.6).
-
-
Quench & Extraction: Pour the reaction mixture into ice-cold water (50 mL) to dissolve the inorganic salts and precipitate the product (or partition it). Extract with Methyl tert-Butyl Ether (MTBE, 3 × 20 mL).
-
Causality for MTBE: MTBE is preferred over EtOAc here as it extracts significantly less DMF from the aqueous layer.
-
-
Purification: Wash the combined MTBE layers with 5% aqueous LiCl (2 × 15 mL) to remove trace DMF, followed by brine (15 mL). Dry over MgSO₄, filter, and concentrate under vacuum to afford the product as a colorless to pale-yellow oil (Yield: ~94%).
References
-
Title: Mechanically induced solvent-free esterification method at room temperature Source: RSC Advances (PubMed Central) URL: [Link]
- Title: Tricyclic compounds useful in the treatment of cancer, autoimmune and inflammatory disorders (WO2022164789A1)
- Title: Esterification of carboxylic acid salts (US5777151A)
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Methyl 6-chloro-2-(difluoromethoxy)nicotinate. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document offers troubleshooting advice and frequently asked questions to navigate common challenges encountered during the purification process.
Troubleshooting Guide: Addressing Common Purification Issues
This section is designed to help you diagnose and resolve specific problems that may arise during your purification workflow.
Problem 1: Low Purity of the Final Product After Initial Synthesis
Symptom: HPLC or GC-MS analysis of the crude product shows multiple impurity peaks, and the desired product purity is below the acceptable range (e.g., <98%).
Potential Causes & Solutions:
-
Incomplete Reaction: The presence of unreacted starting materials is a common source of impurities.
-
Causality: Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of reagents can lead to an incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or a rapid in-process analytical method.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the molar ratios of your reactants are correct.
-
-
Side Reactions: The formation of byproducts can significantly contaminate the desired product.
-
Causality: Nicotinic acid derivatives can be susceptible to various side reactions depending on the synthetic route. For instance, in esterification reactions, overheating can lead to decomposition or the formation of colored impurities.[2]
-
Solution: Carefully control the reaction temperature. The use of milder reaction conditions or alternative synthetic routes might be necessary. For example, if a Fischer esterification using a strong acid catalyst is causing degradation, a milder method like using (trimethylsilyl)diazomethane could be explored.[3]
-
-
Hydrolysis of the Ester: The methyl ester can hydrolyze back to the corresponding carboxylic acid, especially in the presence of water and acid or base.[4]
-
Causality: Exposure to moisture during the reaction or work-up is a primary cause of hydrolysis.
-
Solution: Use anhydrous solvents and reagents.[5] During the work-up, if an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Problem 2: Difficulty in Removing a Specific, Persistent Impurity
Symptom: A particular impurity peak remains in your analytical data even after initial purification attempts like a simple extraction.
Potential Causes & Solutions:
-
Co-eluting Impurity in Chromatography: The impurity may have a similar polarity to your product, making separation by normal-phase column chromatography challenging.
-
Causality: Structural similarity between the product and the impurity can lead to very close retention times on a chromatographic column.
-
Solution:
-
Optimize Column Chromatography Conditions: Experiment with different solvent systems (mobile phases). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve closely eluting compounds.[6] Consider using a different stationary phase, such as reverse-phase chromatography where a non-polar stationary phase and a polar mobile phase are used.[6][7]
-
Recrystallization: If the impurity is present in a relatively small amount and your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble or insoluble at all temperatures.
-
-
-
Isomeric Impurities: Positional isomers, such as those with the chloro or difluoromethoxy group at a different position on the pyridine ring, can be difficult to separate.
-
Causality: These isomers often have very similar physical and chemical properties.
-
Solution: High-performance liquid chromatography (HPLC) with a suitable column and mobile phase is often the most effective technique for separating isomers.[8] Chiral chromatography may be necessary if the impurities are enantiomers.[6]
-
Problem 3: Product Appears as an Oil Instead of a Solid
Symptom: After solvent removal, the expected solid product is obtained as a viscous oil or a waxy solid.
Potential Causes & Solutions:
-
Presence of Residual Solvent: Even small amounts of high-boiling solvents (e.g., DMF, DMSO) can prevent the product from solidifying.
-
Causality: These solvents are not easily removed by standard rotary evaporation.
-
Solution: Use a high-vacuum pump to remove residual solvents. Co-evaporation with a lower-boiling solvent like toluene can also be effective. For small-scale purifications, lyophilization (freeze-drying) can be an option if the product is soluble in a suitable solvent like water or dioxane.
-
-
Impurities Acting as a Eutectic Mixture: The presence of impurities can lower the melting point of the product, resulting in an oil.
-
Causality: A eutectic mixture is a mixture of chemical compounds or elements that has a single chemical composition that solidifies at a lower temperature than any other composition.
-
Solution: Further purification is necessary. Column chromatography followed by recrystallization is a robust approach to remove these impurities and induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate?
A1: Common impurities can arise from several sources:
-
Unreacted Starting Materials: Such as 6-chloro-2-(difluoromethoxy)nicotinic acid.
-
Byproducts from Side Reactions: This can include positional isomers or products of over-reaction or decomposition. For instance, in related nicotinic acid syntheses, byproducts from oxidation are common.[2]
-
Hydrolysis Product: 6-chloro-2-(difluoromethoxy)nicotinic acid, formed by the hydrolysis of the methyl ester.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover reagents.
Q2: Which analytical techniques are best for assessing the purity of Methyl 6-chloro-2-(difluoromethoxy)nicotinate?
A2: A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and identifying the number of components in a mixture.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing information on both purity and the molecular weight of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, like the ester carbonyl.[4]
Q3: Can you provide a general protocol for purification by column chromatography?
A3: The following is a general workflow for purifying Methyl 6-chloro-2-(difluoromethoxy)nicotinate using silica gel column chromatography.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles or cracks in the packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting the column with the chosen mobile phase. A common starting point for nicotinic acid esters is a mixture of ethyl acetate and hexane.[9] The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q4: What is a good solvent system for recrystallizing Methyl 6-chloro-2-(difluoromethoxy)nicotinate?
A4: The ideal recrystallization solvent will depend on the specific impurities present. However, for nicotinic acid esters, common solvent systems include:
-
Ethanol/Water or Methanol/Water: The product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly.
-
Hexane/Ethyl Acetate: The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until persistent cloudiness is observed.
-
Dichloromethane/Hexane: Similar to the hexane/ethyl acetate system.[10]
It is always recommended to perform small-scale solvent screening to find the optimal conditions.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of Methyl 6-chloro-2-(difluoromethoxy)nicotinate.
Caption: Decision workflow for purification.
Summary of Key Purification Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | Not Applicable |
| Typical Mobile Phase | Hexane/Ethyl Acetate Gradient | Ethanol/Water, Methanol/Water, Dichloromethane/Hexane |
| Primary Separation Principle | Polarity | Differential Solubility |
| Best For | Removing multiple impurities with different polarities. | Removing small amounts of impurities from a solid product. |
| Key Consideration | Proper solvent system selection to achieve separation. | Finding a solvent in which the product has high solubility when hot and low solubility when cold. |
References
- This reference is not available in the provided search results.
-
Methyl 6-chloronicotinate. PMC. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- Purification of nicotinic acid - US3037987A - Google Patents.
-
Methyl Nicotinate Impurities and Related Compound - Veeprho. Veeprho. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute. Fralin Life Sciences Institute. [Link]
-
PerfectSil Target - MZ-Analysentechnik GmbH - Manufacturer. MZ-Analysentechnik GmbH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 8. mz-at.de [mz-at.de]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
Storage stability of Methyl 6-chloro-2-(difluoromethoxy)nicotinate at -20°C
Technical Support Center: Storage & Handling of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Executive Summary
Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS: 1805519-87-2) is a highly functionalized pyridine derivative widely utilized as a building block in pharmaceutical and agrochemical discovery. While it is intrinsically stable when stored correctly at -20°C, improper handling during retrieval and aliquoting can lead to rapid degradation. This guide provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and quantitative data to ensure the structural integrity of your compound.
Section 1: Diagnostic Troubleshooting Guides (Q&A)
Q1: My NMR/HPLC analysis shows the formation of a carboxylic acid degradant, even though the vial is stored at -20°C. Why is this happening? A1: The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form 6-chloro-2-(difluoromethoxy)nicotinic acid and methanol. While methyl nicotinates are generally stable—hydrolyzing at a slow rate of ~0.5% per year under strict refrigeration —the micro-environment inside your vial is likely compromised by moisture. When a cold vial is opened at room temperature, atmospheric water vapor rapidly condenses on the cold compound. Over multiple freeze-thaw cycles, this accumulated moisture acts as a nucleophile, driving ester hydrolysis.
Q2: Is the difluoromethoxy (-OCF2H) group at risk of degradation under these conditions? A2: Generally, no. The difluoromethoxy group on arenes exhibits exceptional stability under both acidic and mildly basic conditions compared to other fluorinated moieties . However, if the compound is exposed to strong nucleophiles or extreme bases during subsequent reaction setups, the -OCF2H group can undergo defluorination or cleavage. For pure storage at -20°C, the ester is the weak link, not the difluoromethoxy group.
Q3: I am observing a substituted impurity at the 6-position during my reaction setup. Could this be a storage issue? A3: This is an application issue rather than a storage issue. The pyridine ring is highly electron-deficient due to the electron-withdrawing nature of the ring nitrogen, the ester carbonyl, and the chlorine atom. This makes the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If your handling involves spatulas or glassware contaminated with amines or strong alkoxides, premature SNAr can occur before your intended reaction.
Section 2: Quantitative Stability Profiles
Table 1: Estimated Degradation Rates of Methyl Nicotinate Derivatives by Condition
| Storage Condition | Moisture Exposure | Estimated Ester Hydrolysis Rate | Primary Degradant |
| -20°C, Sealed (Argon) | None | < 0.1% per year | None |
| 4°C, Sealed | Minimal | ~0.5% per year | Nicotinic acid derivative |
| Room Temp (25°C) | High (Open Air) | 2 - 5% per month | Nicotinic acid derivative |
| Room Temp, Aqueous | High (pH > 8) | > 50% in 24 hours | Nicotinic acid + Methanol |
Table 2: Impurity Profiling & Identification
| Impurity / Degradant | Mechanism of Formation | Detection (m/z, ESI+) | 1H NMR Indicator (CDCl3) |
| 6-chloro-2-(difluoromethoxy)nicotinic acid | Ester Hydrolysis | 224.0 (M+H)+ | Loss of singlet at ~3.9 ppm (-OCH3) |
| Methyl 6-hydroxy-2-(difluoromethoxy)nicotinate | SNAr (OH- attack) | 219.0 (M+H)+ | Shift in aromatic protons, loss of Cl |
| Des-fluoro degradants | Extreme basic cleavage | Variable | Loss of triplet at ~7.5 ppm (-OCF2H) |
Section 3: Mechanistic Degradation Pathways
To fully understand the vulnerabilities of Methyl 6-chloro-2-(difluoromethoxy)nicotinate, we must map its reactive sites. The diagram below illustrates the causality between environmental exposure and structural degradation.
Degradation pathways of Methyl 6-chloro-2-(difluoromethoxy)nicotinate via hydrolysis and SNAr.
Section 4: Validated Standard Operating Procedure (SOP) for -20°C Storage
To create a self-validating system for sample preservation, researchers must eliminate the causality of moisture introduction. The following workflow ensures that the local air temperature never drops below the dew point while the vial is open.
Standard operating procedure for handling -20°C stored moisture-sensitive pyridine derivatives.
Step-by-Step Methodology:
-
Retrieval & Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer. Do not open it immediately. Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, which acts as the catalyst for ester hydrolysis.
-
Inert Aliquoting: Once at room temperature, open the vial inside a glove box or under a positive flow of dry Argon/Nitrogen. Use a pre-dried, metal spatula.
-
Validation Check: If the powder appears clumped or sticky, moisture has already been introduced. Run a rapid TLC (Hexanes/EtOAc) to check for the highly polar nicotinic acid degradant at the baseline to validate the batch before committing it to a complex synthesis.
-
Purging & Sealing: Before closing the vial, purge the headspace with a gentle stream of Argon for 10-15 seconds to displace any ambient oxygen and moisture.
-
Storage: Cap tightly, wrap the seal with Parafilm to prevent micro-leaks, and return immediately to the -20°C freezer.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in a standard "frost-free" freezer? A: No. Frost-free freezers undergo regular auto-defrost cycles that temporarily raise the internal temperature. These thermal fluctuations can cause "breathing" in the vial, pulling in moisture and accelerating degradation. Always use a manual-defrost, continuous -20°C freezer.
Q: What is the best container material for long-term storage? A: Amber borosilicate glass vials with PTFE-lined (Teflon) solid caps are mandatory . The PTFE lining provides an inert, moisture-impermeable barrier. Avoid standard rubber or cardboard septa, as they degrade at -20°C and allow moisture ingress.
Q: If my compound has hydrolyzed, can I recover it? A: Yes. If the primary degradant is the nicotinic acid derivative, you can re-esterify the mixture using standard conditions (e.g., Methanol, catalytic H2SO4, or TMS-diazomethane). However, it is usually more time-efficient to discard heavily degraded batches to avoid carrying impurities into complex synthetic steps.
References
-
Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: ResearchGate URL: [Link]
-
Title: The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]
Handling moisture sensitivity in fluorinated pyridine ester synthesis
Welcome to the technical support center for the synthesis of fluorinated pyridine esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Fluorinated pyridine esters are crucial building blocks in medicinal chemistry and materials science; however, their synthesis is often plagued by challenges related to moisture sensitivity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome these hurdles and achieve successful, reproducible results.
Troubleshooting Guide: Addressing Moisture-Related Issues
This section directly addresses specific problems you may encounter during the synthesis of fluorinated pyridine esters, with a focus on moisture-related complications.
Q1: My reaction is yielding the corresponding carboxylic acid instead of the desired ester. What is the likely cause?
A1: The formation of a carboxylic acid byproduct is a classic indicator of water contamination in your reaction. The esterification reaction is reversible, and in the presence of water, the desired ester product can be hydrolyzed back to the carboxylic acid starting material.[3] More critically, many coupling reagents or activated intermediates used in esterification are highly susceptible to hydrolysis.[4] For instance, if you are using an anhydride intermediate, it will readily react with water to form two equivalents of the carboxylic acid, rendering it inactive for the esterification.[4][5]
Causality: The esterification process, especially when using activating agents, creates highly reactive intermediates. These intermediates are often more electrophilic than the final ester product. Water, acting as a nucleophile, will preferentially attack these activated species, leading to the formation of the carboxylic acid and consumption of your reagents.
Q2: I'm observing a significant amount of an unidentifiable, polar byproduct in my crude NMR. Could this be related to moisture?
A2: Yes, it is highly probable. Aside from simple hydrolysis of the starting material or product, moisture can initiate or participate in more complex side reactions. For example, some fluorinating agents are hygroscopic and can decompose in the presence of water.[1] Additionally, if your reaction involves a base, the presence of water can affect the basicity of the medium and promote unintended reactions. In some cases, transient byproducts can form that slowly decompose back to the starting acid.[4]
Expert Insight: Always consider the possibility of interactions between water and your catalyst or reagents. For instance, some palladium catalysts used in cross-coupling reactions to introduce the ester group can be sensitive to water, leading to catalyst deactivation and the formation of undesired byproducts.[6]
Q3: My reaction yield is consistently low, even though I believe I'm taking precautions against moisture. What are some often-overlooked sources of water contamination?
A3: Low yields are a common problem when stringent anhydrous conditions are not met. Here are several often-overlooked sources of moisture:
-
Inadequately Dried Solvents: Using a new, sealed bottle of an "anhydrous" solvent does not guarantee it is sufficiently dry for highly sensitive reactions. It is best practice to dry and distill solvents in-house or pass them through an activated alumina column.[7][8]
-
Hygroscopic Reagents and Starting Materials: Many reagents, including some fluorinating agents and bases, are hygroscopic.[1] Starting materials themselves may have absorbed atmospheric moisture. It's crucial to dry solid reagents in a vacuum oven before use.
-
Improperly Dried Glassware: Glassware must be rigorously dried, typically by oven-drying at a high temperature for several hours and then cooling under a stream of inert gas.[5] Simply air-drying is insufficient.
-
Atmospheric Exposure: Even brief exposure to the ambient atmosphere during reagent transfer can introduce a significant amount of moisture.[9] All transfers of anhydrous solvents and reagents should be performed using syringe or cannula techniques under an inert atmosphere.[10]
-
"Inert" Gas Quality: The inert gas (nitrogen or argon) itself can be a source of moisture if not properly dried. Using a drying tube or an in-line desiccant trap is recommended.
Workflow for Minimizing Water Contamination
The following diagram illustrates a robust workflow for setting up a moisture-sensitive reaction.
Caption: Workflow for minimizing moisture contamination.
Frequently Asked Questions (FAQs)
Q1: How can I be certain my solvent is dry enough?
A1: For highly moisture-sensitive reactions, the ideal water content in your solvent should be below 30-50 ppm.[5] The most reliable method for determining water content is Karl Fischer titration.[11][12] If you do not have access to a Karl Fischer titrator, you can use chemical indicators. For example, a small amount of sodium benzophenone ketyl can be used as an indicator in ethereal solvents; a persistent blue or purple color indicates an anhydrous solvent. However, this method is not suitable for all solvents.
Q2: What is the most effective way to dry common solvents for these reactions?
A2: The choice of drying agent depends on the solvent. The table below provides recommendations for common solvents used in fluorinated pyridine ester synthesis.
| Solvent | Recommended Drying Agent(s) | Typical Residual Water Content (ppm) | Reference(s) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone; Activated Alumina | < 10 | [7] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | [8] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂); P₂O₅ | < 10 | [7] |
| Toluene | Sodium/Benzophenone | < 10 | [7] |
| Pyridine | Calcium Hydride (CaH₂); KOH | < 30 | [5][13] |
Q3: Can I use molecular sieves to dry my solvents?
A3: Yes, activated 3Å or 4Å molecular sieves are a convenient and safe method for drying solvents.[14][15] For optimal results, the sieves must be properly activated by heating them in a muffle furnace at high temperature under vacuum. Simply adding them from a manufacturer's container is not sufficient. For static drying, allow the solvent to stand over the activated sieves for at least 48-72 hours.[7][8] Passing the solvent through a packed column of activated sieves or neutral alumina is often more effective for rapid drying.[7]
Q4: What are the best practices for handling hygroscopic reagents?
A4: Hygroscopic reagents should be handled in a glovebox or under a positive pressure of an inert gas.[5][16] If a glovebox is not available, a Schlenk line or a well-purged glove bag can be used.[16] Weighing should be done quickly, and the container should be sealed immediately after use. It is also good practice to store hygroscopic reagents in a desiccator.
Reaction Pathway: Desired vs. Undesired (Hydrolysis)
The following diagram illustrates the competing reaction pathways in the presence of moisture.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. scienceready.com.au [scienceready.com.au]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ossila.com [ossila.com]
Safety precautions for handling halogenated pyridine derivatives
Welcome to the Technical Support Center for Halogenated Pyridine Derivatives. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemical reactivity and practical laboratory safety. Halogenated pyridines are indispensable building blocks in drug discovery and agrochemistry, but their unique electronic properties demand rigorous, causality-driven handling protocols.
Below, you will find targeted FAQs, mechanistic insights, and self-validating troubleshooting workflows to ensure your experiments are both successful and safe.
FAQ Section 1: Chemical Reactivity & Stability Hazards
Q: Why do nucleophilic substitutions with halogenated pyridines often result in thermal runaways or unpredictable exotherms? A: The root cause lies in the electronic structure of the pyridine ring. The highly electronegative nitrogen atom acts as an electron sink, pulling electron density away from the aromatic system via inductive and resonance effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the 2- and 4-positions extremely electrophilic.
When you introduce a nucleophile, the reaction proceeds via Nucleophilic Aromatic Substitution (SNAr). For derivatives like 2-fluoropyridine, the extreme electronegativity of the fluorine atom stabilizes the negatively charged Meisenheimer complex transition state, accelerating the reaction rate significantly compared to chlorinated or brominated analogs[1]. The subsequent rearomatization and halide ejection release substantial enthalpy. If the nucleophile is added too rapidly without sufficient cryo-cooling, this exotherm can vaporize your solvent, leading to dangerous over-pressurization.
Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway for halogenated pyridines.
FAQ Section 2: Toxicity, Exposure, and PPE
Q: How does the choice of halogen on the pyridine ring alter the required PPE and handling precautions? A: The atomic radius and electronegativity of the specific halogen dictate the compound's volatility, lipophilicity, and membrane permeability, which directly alter the primary route of exposure:
-
Fluoropyridines: The strong C-F bond and low molecular weight result in weak intermolecular forces. 2-Fluoropyridine is highly volatile (boiling point 126 °C) with a dangerously low flash point of 24 °C[2]. It poses a severe inhalation and flammability hazard, requiring handling strictly within a certified fume hood using spark-proof tools.
-
Bromopyridines: These are heavier and highly lipophilic, allowing them to rapidly cross the stratum corneum (skin barrier). 2-Bromopyridine is explicitly classified as "Fatal in contact with skin"[3]. Standard nitrile gloves offer insufficient breakthrough times; heavy-duty butyl rubber or Silver Shield gloves are mandatory.
-
Chloropyridines: These act as potent systemic toxins. 2-Chloropyridine has a mouse oral LD50 of 100 mg/kg and is a known hepatotoxin and nephrotoxin, causing severe fatty liver and edematous kidneys upon exposure[4].
Quantitative Hazard Summary
| Compound | Boiling Point | Flash Point | Acute Toxicity Profile | Primary Hazard |
|---|---|---|---|---|
| 2-Fluoropyridine | 126 °C | 24 °C | Harmful (Oral/Dermal/Inhalation) | Highly flammable, volatile inhalation risk[2] |
| 2-Chloropyridine | 170 °C | Combustible | LD50 Oral (Mouse): 100 mg/kg | Hepatotoxin, nephrotoxin[4] |
| 2-Bromopyridine | 192–194 °C | 54 °C | LDLo IP (Mouse): 31.3 mg/kg | Fatal in contact with skin[3] |
Troubleshooting Guide: Experimental Workflows & Spill Protocols
Protocol 1: Safe Execution of an SNAr or Cross-Coupling Reaction
To prevent thermal runaways, your experimental setup must be a self-validating system where heat dissipation is continuously monitored.
Step 1: Apparatus Setup & Inertion Flame-dry all glassware and purge with Argon. Equip the reaction flask with a pressure-equalizing dropping funnel for the nucleophile and an internal thermocouple. Causality: Inertion prevents ambient moisture from acting as a competing nucleophile, which would generate highly corrosive hydrogen halide gas.
Step 2: Thermal Regulation Submerge the reaction vessel in a dry ice/acetone bath (-78 °C) for fluoropyridines, or an ice bath (0 °C) for chloropyridines. Validation Check: Wait 15 minutes and record the baseline internal temperature. Do not proceed until the internal temperature matches the bath temperature.
Step 3: Controlled Addition Begin adding the nucleophile dropwise (approx. 1 drop per 3 seconds). Validation Check: Monitor the thermocouple continuously. If the internal temperature rises by more than 5 °C, halt the addition immediately. This temperature delta validates whether your cooling bath is successfully dissipating the enthalpy of the reaction. Resume only when the baseline temperature is restored.
Step 4: Safe Quenching Once complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Causality: NH₄Cl is a weak acid that safely neutralizes unreacted nucleophiles and protonates the pyridine product without generating the violent exotherm associated with strong mineral acids.
Protocol 2: Emergency Spill Response Workflow
If a halogenated pyridine is spilled outside of primary containment, follow this strict sequence:
Step 1: Evacuation & Isolation Immediately isolate the spill area (at least a 50-meter radius for large spills) and evacuate unprotected personnel[4].
Step 2: PPE Upgrade Responders must don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical-resistant suits (e.g., Tyvek)[3]. Causality: The high vapor pressure of fluoropyridines and the dermal fatality risk of bromopyridines render standard lab coats and surgical masks useless.
Step 3: Containment Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand. Critical Warning: Do not use paper towels or combustible organic absorbents. The heat of absorption can ignite flammable vapors, particularly with 2-fluoropyridine[2].
Step 4: Decontamination Collect the saturated absorbent in a vapor-tight plastic bag or sealed hazardous waste drum. Wash the contaminated surface with copious amounts of soap and water to hydrolyze and remove residual traces[4].
Fig 2: Step-by-step emergency spill response workflow for halogenated pyridines.
References
-
Site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances. 1
-
NTP Technical Report on the Toxicity Studies of o-Chloropyridine. National Institutes of Health (NIH). 4
-
SAFETY DATA SHEET: 2-Bromopyridine. TCI Chemicals. 3
-
SAFETY DATA SHEET: 2-Fluoropyridine. Thermo Fisher Scientific.2
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low conversion in Suzuki coupling of 6-chloro nicotinates
Status: Active | Ticket ID: SUZ-NIC-06 | Specialist: Senior Application Scientist
Welcome to the Technical Support Center. You are likely encountering stalled conversion or side-product formation in the cross-coupling of methyl/ethyl 6-chloropyridine-3-carboxylate (6-chloronicotinate).
While electron-deficient aryl chlorides generally undergo oxidative addition readily, this specific substrate presents a "perfect storm" of three competing failure modes: Catalyst Poisoning (via Nitrogen coordination), Ester Hydrolysis (saponification), and Protodeboronation of the coupling partner.
This guide moves beyond generic advice to address the specific mechanistic conflicts inherent to this scaffold.
Part 1: Diagnostic Workflow
Before altering your conditions, determine why the reaction failed. Use this logic flow to interpret your LC-MS/NMR data.
Figure 1: Diagnostic decision tree for identifying specific failure modes in nicotinate coupling.
Part 2: Technical Deep Dive & FAQs
Q1: I am using Pd(PPh3)4 (Tetrakis) and seeing <10% conversion. Is the chloride too unreactive?
Answer: No. The chloride at the 6-position is activated for oxidative addition.[1] The failure is likely Catalyst Poisoning .
-
The Mechanism: The pyridine nitrogen in your substrate is a competent ligand. It binds to the unsaturated Pd(0) species, forming a stable "off-cycle" complex (Pd-N coordination) that halts the catalytic cycle. PPh3 is labile and easily displaced by the pyridine nitrogen.
-
The Fix: You must use bulky, electron-rich ligands or chelating ligands that sterically prevent the substrate from binding to Palladium through the nitrogen.
-
Recommendation: Switch to Pd(dppf)Cl₂ (chelating) or XPhos Pd G3/G4 (bulky). These ligands bind tightly to Pd and block the "poisoning" vector.
-
Q2: My LC-MS shows the desired product mass, but also a mass corresponding to [Product - 14] (Methyl ester) or [Product - 28] (Ethyl ester). What is happening?
Answer: You are experiencing Base-Mediated Saponification .
-
The Mechanism: Suzuki couplings require base to activate the boronic acid.[2][3] However, common bases like NaOH, KOH, or even
in water/alcohol mixtures are nucleophilic enough to hydrolyze the ester at the 3-position, converting your nicotinate into a nicotinic acid. This byproduct is often water-soluble and lost during workup. -
The Fix:
-
Change the Base: Switch to non-nucleophilic, anhydrous bases. Anhydrous
or CsF are superior choices. -
Change the Solvent: Remove water.[4] Use anhydrous Dioxane or Toluene. (Note: You may need a phase transfer catalyst or a crown ether if solubility is poor, but usually, the reaction works in slurry).
-
Q3: The halide remains untouched, but the boronic acid has disappeared from the mixture.
Answer: This is classic Protodeboronation .
-
The Mechanism: Electron-deficient or heteroaryl boronic acids are unstable in basic media. The C-B bond cleaves, replacing the Boron with a Proton.[5] This reaction is often faster than the transmetallation step if the catalyst is sluggish.
-
The Fix:
-
Concentration Control: Add the boronic acid slowly (syringe pump) to keep its standing concentration low relative to the catalyst.
-
Surrogates: Switch to Potassium Trifluoroborates (
) or MIDA boronates . These release the active boronic acid species slowly, matching the rate of the catalytic cycle.
-
Part 3: Optimization Data Matrix
Use this table to select conditions based on your specific failure mode.
| Variable | Standard (High Risk) | Optimized (Recommended) | Why? |
| Catalyst | Prevents N-coordination; robust air stability. | ||
| Alternative | XPhos Pd G3 | Extremely active; bulky ligand prevents poisoning. | |
| Base | High basicity for transmetallation, low nucleophilicity for ester safety. | ||
| Solvent | DMF / Water | Dioxane / Water (9:1) | DMF can decompose to dimethylamine, causing |
| Temp | 60°C | 80-100°C | High temp required to overcome activation energy of deactivated chlorides. |
Part 4: The "Gold Standard" Protocol
This protocol is designed to be self-validating. If this fails, the issue is likely the boronic acid stability, not the coupling conditions.
Reagents:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
Boronic Acid Partner (1.2 - 1.5 equiv)[3]
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Step-by-Step Procedure:
-
Degassing (Critical): Sparge the 1,4-Dioxane and Water separately with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Solids Assembly: In a reaction vial, combine the Nicotinate (1.0 eq), Boronic acid (1.2 eq), Base (3.0 eq), and Catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture.[1] The concentration should be roughly 0.1 M to 0.2 M with respect to the halide.
-
Inerting: Seal the vial and purge the headspace with inert gas for 2 minutes.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Checkpoint: Check LC-MS at 1 hour. If product > 50%, continue. If 0% and SM remains, add XPhos Pd G3 (2 mol%).
-
-
Workup: Dilute with Ethyl Acetate, wash with water.[3]
-
Note: If the aqueous layer is acidic, you may have hydrolyzed the ester. Keep the aqueous layer basic during extraction to avoid pulling the pyridine product into the water.
-
Part 5: Mechanism of Poisoning
Understanding the competition between the Productive Cycle and the Poisoned Cycle is key to troubleshooting.
Figure 2: The "Off-Cycle Trap" where pyridine nitrogen coordinates to Palladium, halting the reaction if the ligand is not bulky enough.
References
-
BenchChem. Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. (Accessed 2026). Link
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][6][7] Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Biolatto, B. (2003).[6] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. (Demonstrates Trifluoroborates as a solution to instability). Link
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Accessed 2026). (Detailed mechanism on dehalogenation and protodeboronation). Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos usage in difficult heteroaryl couplings). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for recrystallization of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Case ID: PUR-PYR-062 Subject: Solvent Selection & Troubleshooting for Recrystallization Status: Open for Review[1][2]
Solute Profile & Solubility Analysis
Before selecting a solvent system, it is critical to understand the physicochemical behavior of Methyl 6-chloro-2-(difluoromethoxy)nicotinate .[1][2] This molecule exhibits specific behaviors driven by its substituents:
-
Pyridine Core: Provides
- stacking potential, facilitating crystallization if the lattice energy is sufficient.[1][2] -
Difluoromethoxy Group (-OCHF₂): A lipophilic, bulky group that increases solubility in halogenated and non-polar solvents compared to a simple methoxy group.[1][2] It also lowers the melting point relative to the non-fluorinated analog, increasing the risk of "oiling out."
-
Methyl Ester: Susceptible to hydrolysis in hot aqueous media (especially with base/acid traces) and transesterification in hot alcohols.[1][2]
-
6-Chloro Substituent: Increases lipophilicity (LogP) and decreases water solubility.[1][2]
Predicted Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Suitability |
| Chlorinated | DCM, Chloroform | Very High | Dissolution only. Too soluble for cooling crystallization; useful for initial dissolution before adding anti-solvent.[1][2] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High to Moderate | Excellent. Ideal "Good" solvent for solvent/anti-solvent pairs.[1][2] |
| Alcohols | Methanol (MeOH), Isopropanol (IPA) | High (Hot) / Mod (Cold) | Good. IPA is preferred over MeOH to reduce transesterification risk and improve yield upon cooling.[2] |
| Alkanes | Heptane, Hexane, Cyclohexane | Low | Anti-Solvent. Essential for forcing precipitation.[1][2] |
| Aromatics | Toluene | Moderate | Special Case. Useful if the impurity profile requires higher temperature processing.[1][2] |
Recommended Solvent Systems
Based on the structural analysis, we recommend the following two systems. System A is the standard protocol for high purity.[1][2] System B is an alternative if oiling out occurs.[1][2]
System A: Solvent/Anti-Solvent Precipitation (EtOAc / Heptane)
Best for: Scalability and removal of polar impurities (e.g., 6-hydroxy analogs).[2]
-
Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) at 50–60°C. Use the minimum amount required (approx. 2-4 mL per gram).[1][2]
-
Filtration: Perform a hot filtration to remove insoluble salts or highly polar impurities (like the pyridone tautomer of the starting material).[2]
-
Precipitation: Slowly add Heptane (warm, ~40°C) until the solution becomes slightly turbid.
-
Crystallization: Cool slowly to Room Temperature (RT) with stirring. If oiling occurs, seed immediately.[1][2]
-
Finishing: Cool to 0–5°C for 1 hour to maximize yield.
System B: Cooling Crystallization (Isopropanol)
Best for: Operational simplicity and avoiding multiple solvent handling.[1][2]
-
Dissolution: Dissolve in Isopropanol (IPA) at near-reflux (~80°C).
-
Cooling: Cool slowly (10°C/hour).
-
Note: If the product remains soluble at RT, add water dropwise as an anti-solvent, but maintain temperature <20°C to prevent ester hydrolysis.[2]
Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
Symptom: Two liquid phases form (an oily bottom layer) upon cooling or anti-solvent addition.[2]
Root Cause: The metastable zone width is narrow, or the melting point is depressed by impurities/solvents (Liquid-Liquid Phase Separation, LLPS).[2]
Corrective Actions:
-
Q1: Did you add anti-solvent too fast?
-
Q2: Is the solution too concentrated?
-
Fix: Add a small amount of the "Good Solvent" (EtOAc) to push the composition back into the single-phase region, then seed with pure crystals.[2]
-
-
Q3: Are you lacking seed crystals?
Issue 2: Low Yield
Symptom: Mother liquor still contains significant product.[1][2]
Root Cause: The product is too soluble in the solvent system chosen.[1][2]
Corrective Actions:
-
Switch Anti-Solvent: If using Hexane, switch to Heptane or Methylcyclohexane (lower solubility power).[1][2]
-
Lower Temperature: Ensure final cooling is at -5°C to 0°C.
-
Evaporation: Partially concentrate the mother liquor (remove ~30% volume) and re-cool. Caution: This may precipitate impurities.[1][2]
Issue 3: Impurity Retention (Yellow Color)
Symptom: Crystals are colored or purity is <98%.[1][2]
Root Cause: Polar impurities (starting materials) or oligomers are co-precipitating.[1][2]
Corrective Actions:
-
Wash Step: Wash the filter cake with cold anti-solvent (e.g., pure Heptane) immediately after filtration.[1][2]
-
Charcoal Treatment: Before crystallization, treat the hot EtOAc solution with activated carbon (5 wt%) for 15 mins and filter hot.[2]
Workflow Visualization
Decision Tree: Solvent Selection Strategy
Caption: Logical decision pathway for selecting the optimal solvent system and handling phase separation issues.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol/Water for this recrystallization? A: While chemically feasible, we advise caution.[1][2] The methyl ester at position 3 is susceptible to hydrolysis, especially if the crude material contains trace acids or bases. If you must use MeOH/Water, keep the temperature below 50°C and minimize the time the product spends in solution.
Q: Why is the melting point of my recrystallized product lower than the literature value? A: This often indicates trapped solvent (solvates) or the presence of the regioisomer (e.g., 2-chloro-6-difluoromethoxy isomer), which can form during synthesis.[2] Dry the sample under high vacuum (0.1 mbar) at 40°C for 24 hours. If the MP is still low, check proton NMR for isomeric impurities.[2]
Q: Is the difluoromethoxy group stable during heating?
A: Generally, yes.[1][2] The
References
-
Anderson, N. G. (2012).[1][2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Chapter 8: Crystallization).[1][2]
-
Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Section on Oiling Out and Seeding).
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Solvent Polarity and Solubility Parameters).
-
ChemScene. (2024). Methyl 6-chloronicotinate Product Data. Retrieved from (Used as structural proxy for solubility behavior).[2]
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for Methyl 6-chloronicotinate. Retrieved from .[1][2]
Sources
Technical Support Center: Minimizing Defluorination Side Reactions in Basic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for minimizing unwanted defluorination side reactions in your experiments conducted under basic conditions. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding defluorination in the presence of bases.
Q1: I'm observing significant defluorination of my aryl fluoride during a nucleophilic aromatic substitution (SNAr) reaction. What is the likely cause?
A1: Defluorination during SNAr reactions under basic conditions is a common challenge. The primary cause is often the high reactivity of the carbon-fluorine bond, which is activated towards nucleophilic attack, especially when electron-withdrawing groups are present on the aromatic ring.[1][2] The very electronegativity of fluorine that makes the attached carbon highly electrophilic and susceptible to attack also stabilizes the intermediate Meisenheimer complex, which can lower the activation energy for the substitution.[1] Your base or nucleophile may be preferentially attacking the carbon bearing the fluorine atom instead of the desired reaction site.
Q2: Why does my 2-fluoropyridine seem more susceptible to defluorination compared to other isomers?
A2: The position of the fluorine atom on a pyridine ring significantly influences its reactivity. For 2- and 4-fluoropyridines, the fluorine atom is activated by the ring nitrogen, making the carbon it's attached to highly electrophilic.[3] This increased reactivity makes these isomers more prone to nucleophilic attack and subsequent defluorination. When working with 2-fluoropyridines, it is crucial to employ milder reaction conditions, such as lower temperatures and weaker bases, and to carefully select ligands in cross-coupling reactions to favor the desired transformation over defluorination.[3]
Q3: Can the choice of base directly lead to defluorination?
A3: Absolutely. Strong bases, particularly hydroxide-containing bases like NaOH and KOH, can act as nucleophiles and directly attack the carbon-fluorine bond, leading to hydrolytic defluorination.[4][5] Additionally, strong bases can promote elimination reactions (like E1cb) if a suitable proton is available, leading to defluorination.[6] For sensitive substrates, switching to non-nucleophilic or weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a recommended strategy to minimize this side reaction.[3]
Q4: How does the solvent affect defluorination side reactions?
A4: The solvent plays a critical role in the stability and reactivity of both the substrate and the nucleophile. Polar aprotic solvents like DMF, DMAc, and NMP can stabilize the charged intermediates in SNAr reactions, potentially accelerating the desired reaction. However, some dipolar solvents can also weaken the C-F bond through dipole-dipole interactions, which may inadvertently promote defluorination.[7] Protic solvents, on the other hand, can solvate and stabilize the fluoride leaving group, but may also deactivate strong nucleophiles through hydrogen bonding.[1] The choice of solvent should be carefully considered based on the specific reaction mechanism.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach to troubleshooting is necessary. These guides will walk you through a logical process to identify and resolve persistent defluorination issues.
Guide 1: Troubleshooting Defluorination in Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)
Unwanted defluorination in transition-metal-catalyzed cross-coupling reactions is a frequent issue that can significantly lower the yield of the desired product.
Step 1: Evaluate the Base
The base is a critical parameter. Strong, nucleophilic bases can directly cause defluorination.
-
Problem: High levels of defluorination observed with bases like NaOtBu, LHMDS, or KHMDS.
-
Analysis: These bases, while effective for deprotonating the coupling partner, can also act as potent nucleophiles, attacking the C-F bond.
-
Solution: Switch to a weaker, non-nucleophilic base.
| Base Category | Examples | Suitability for Fluorinated Substrates |
| Strong/Nucleophilic | NaOtBu, LHMDS, KHMDS, NaOH, KOH | High risk of defluorination. Use with caution. |
| Moderate/Less Nucleophilic | K₃PO₄, Cs₂CO₃, K₂CO₃ | Generally a safer choice.[3] |
| Organic Bases | DBU, DIPEA | Can be effective, but basicity and nucleophilicity vary. |
Troubleshooting Workflow for Base Selection:
Caption: Decision-making for employing a protecting group strategy.
Mechanistic Insights into Defluorination
Understanding the "how" and "why" of defluorination is key to preventing it. Below are simplified representations of common defluorination mechanisms under basic conditions.
Nucleophilic Aromatic Substitution (SNAr) Pathway:
This is a common pathway for aryl fluorides, especially those with electron-withdrawing groups.
Caption: Simplified SNAr defluorination mechanism.
Elimination-Addition Pathway:
In some cases, a strong base can deprotonate the ring, leading to an aryne intermediate, which is then trapped by a nucleophile.
Hydrolytic Defluorination:
Direct attack by a hydroxide ion.
Caption: Hydrolytic defluorination pathway.
By understanding these competing pathways and systematically troubleshooting your reaction conditions, you can significantly minimize unwanted defluorination and improve the efficiency and success of your synthetic endeavors.
References
-
Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media | Request PDF - ResearchGate. Available from: [Link]
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC. Available from: [Link]
-
Activating PFAS to Unlock Efficient Defluorination | Environmental Science & Technology. Available from: [Link]
-
Domino-Fluorination-Protodefluorination Enables Decarboxylative Cross-Coupling of α-Oxocarboxylic Acids with Styrene via Photoredox Catalysis - Organic Chemistry Portal. Available from: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. Available from: [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. Available from: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available from: [Link]
-
A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups - PubMed. Available from: [Link]
-
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC. Available from: [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E. Available from: [Link]
-
Solvent dependent reductive defluorination of aliphatic C-F bonds employing Sm(HMDS)2. - Semantic Scholar. Available from: [Link]
-
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions - PMC. Available from: [Link]
-
Matrix-independent screening of defluorination in vitro and in vivo | mBio - ASM Journals. Available from: [Link]
-
8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available from: [Link]
-
Temperature effect on photolysis decomposing of perfluorooctanoic acid - ResearchGate. Available from: [Link]
-
Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study | Request PDF - ResearchGate. Available from: [Link]
-
Flow and temporal effects on the sonolytic defluorination of perfluorooctane sulfonic acid - ScienceDirect. Available from: [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B) | ACS Omega - ACS Publications. Available from: [Link]
-
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study - MDPI. Available from: [Link]
-
Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment | Closing the Fluorine Mass Balance - ACS Publications. Available from: [Link]
-
Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst - Frontiers. Available from: [Link]
-
Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC. Available from: [Link]
-
Protective Groups - Organic Chemistry Portal. Available from: [Link]
-
Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature - PMC. Available from: [Link]
-
Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces - eScholarship.org. Available from: [Link]
-
Radical C–H Fluorination Using Unprotected Amino Acids as Radical Precursors | Organic Letters - ACS Publications. Available from: [Link]
-
Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)-H Fluorination Reactions - PubMed. Available from: [Link]
-
(PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons - ResearchGate. Available from: [Link]
-
Protecting group - Wikipedia. Available from: [Link]
-
Reductive Defluorination of Branched Per- and Polyfluoroalkyl Substances with Cobalt Complex Catalysts | Request PDF - ResearchGate. Available from: [Link]
-
Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates - PMC. Available from: [Link]
- US6198011B1 - Solvents for use in fluorination reactions - Google Patents.
-
Amino Acid-Protecting Groups - ACS Publications. Available from: [Link]
-
Breaking the Carbon–Fluorine Stronghold: Reductive Defluorination of PFASs | Request PDF - ResearchGate. Available from: [Link]
-
From Bifunctional to Trifunctional (Tricomponent Nucleophile-Transition Metal-Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides - PMC. Available from: [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC. Available from: [Link]
-
Adv Org Lecture 11 Elimination Reactions Under Basic Conditions - YouTube. Available from: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics [mdpi.com]
- 6. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Executive Summary & Core Directive
This guide provides a rigorous technical analysis of the 1H NMR spectrum of Methyl 6-chloro-2-(difluoromethoxy)nicotinate . Unlike standard spectral lists, this document focuses on comparative verification —specifically distinguishing the target O-alkylated product from its biosynthetic precursors (pyridones) and potential regioisomers.
The difluoromethoxy (
Structural Analysis & Theoretical Grounding
To interpret the spectrum accurately, we must deconstruct the magnetic environment of the molecule. The pyridine ring is electron-deficient, further perturbed by three electron-withdrawing groups: a chlorine atom, a methyl ester, and the difluoromethoxy group.
The Diagnostic "Fingerprint"
The most critical feature of this spectrum is the Geminal Fluorine Coupling . The single proton on the difluoromethoxy group is split by two equivalent fluorine atoms (
-
Multiplicity: Triplet (
) -
Coupling Constant (
): Hz -
Location:
7.4 – 7.8 ppm
This giant coupling constant is the "truth signal." If you observe a singlet or a standard multiplet (
Comparative Structures (The "Alternatives")
In synthesis, the primary challenge is distinguishing the target from the starting material or N-alkylated byproducts.
| Compound | Structure Type | Key NMR Feature (Diagnostic) |
| Target | O-Alkylated Pyridine | Triplet ( |
| Alternative A (Precursor) | 2-Hydroxypyridine (Pyridone) | Broad Singlet (NH/OH) > 11 ppm; No triplet. |
| Alternative B (Isomer) | N-Difluoromethyl Pyridone | Triplet often shifted; different ring proton splitting. |
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- to prevent solvent peak overlap with the methoxy singlet and to avoid viscosity-induced line broadening. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz+)
To resolve the fine splitting of the aromatic protons and the satellite peaks of the
-
Pulse Sequence: zg30 (Standard 1H with 30° flip angle)
-
Relaxation Delay (D1):
seconds (Essential for accurate integration of the isolated proton). -
Spectral Width: -2 to 14 ppm.
-
Scans (NS): 16 (minimum) to 64 (for high S/N).
-
Temperature: 298 K (
C).
Spectral Data Analysis
Chemical Shift Assignments
The following table synthesizes high-fidelity experimental expectations based on substituent increments for substituted pyridines [1][2].
Table 1: 1H NMR Data for Methyl 6-chloro-2-(difluoromethoxy)nicotinate in
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-4 | Pyridine Ring | 8.20 – 8.28 | Doublet ( | 1H | Deshielded by ortho-ester group. | |
| H-5 | Pyridine Ring | 7.05 – 7.15 | Doublet ( | 1H | Shielded relative to H-4; ortho to Cl. | |
| Difluoromethoxy | 7.50 – 7.75 | Triplet ( | 1H | Diagnostic Peak. Large geminal coupling. | ||
| Methyl Ester | 3.90 – 3.98 | Singlet ( | 3H | - | Characteristic methoxy singlet. |
Visualizing the Signal Logic
The following diagram illustrates the logical flow for interpreting the signals and confirming the structure.
Figure 1: Decision tree for distinguishing the target O-difluoromethylated product from the N-protonated precursor.
Comparative Performance Guide
This section compares the target molecule's spectral behavior against its immediate "Alternative"—the precursor Methyl 6-chloro-2-hydroxynicotinate . This comparison is vital for monitoring reaction progress.
Scenario: Monitoring the Difluoromethylation Reaction
Reaction: Precursor (
| Feature | Precursor Spectrum (Starting Material) | Target Spectrum (Product) | Interpretation |
| Proton Source | N-H / O-H (Tautomer equilibrium) | C-H (on | The disappearance of the labile proton (>11 ppm) and appearance of the C-H triplet is the primary metric of conversion. |
| Aromatic Region | H-4/H-5 often shifted upfield due to electron-donating OH/O- effect. | H-4/H-5 shift downfield due to electron-withdrawing | A distinct shift in the aromatic doublets confirms the change in ring electronics. |
| Solvent Sensitivity | High. Shifts change drastically between | Low. The | Target spectrum is more robust and reproducible across solvents. |
Synthesis Pathway Visualization
Understanding the structural transformation helps anticipate the spectral changes.
Figure 2: Synthetic divergence showing the origin of the target and potential isomeric impurities.
Troubleshooting & Artifacts
-
"Missing" Triplet: If the
triplet appears as a broad hump, your shimming is poor, or the sample contains paramagnetic impurities. The large J-coupling requires high field homogeneity to resolve clearly. -
Integration Errors: The
proton has a longer relaxation time ( ) than the methyl ester protons. If the integration of the triplet is < 1.0 relative to the methyl singlet (3.0), increase the Relaxation Delay (D1) to 5 seconds [3]. -
Spinning Sidebands: Due to the high intensity of the fluorine coupling, spinning sidebands can mimic impurities. Run the sample non-spinning if you suspect artifacts near the triplet.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent increments in pyridine systems). Link
-
BenchChem. (2025).[1][2] Comparative Analysis of 1H NMR Spectra: Substituted Pyridine Analogues. (Provides baseline shifts for chloronicotinates). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on relaxation delays and quantitative NMR). Link
-
Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Impurities. (Used to rule out solvent peaks in the 3.9 ppm region). Link
Sources
LC-MS Fragmentation Pattern & Method Development Guide: Methyl 6-chloro-2-(difluoromethoxy)nicotinate
Executive Summary
This guide provides a technical analysis of the ionization and fragmentation behavior of Methyl 6-chloro-2-(difluoromethoxy)nicotinate (C₈H₆ClF₂NO₃), a critical intermediate in the synthesis of pyridine-based agrochemicals and kinase inhibitors.
Unlike standard pyridines, the presence of the difluoromethoxy (-OCHF₂) and chloro (-Cl) groups significantly alters the molecule's basicity and fragmentation energetics. This guide compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) , demonstrating that while ESI+ is the default for screening, APCI+ offers superior robustness for trace quantification in complex matrices due to the molecule's reduced proton affinity.
Part 1: Structural Analysis & Theoretical Fragmentation
Physicochemical Properties[1]
-
Molecular Formula: C₈H₆ClF₂NO₃
-
Monoisotopic Mass: 237.00 Da
-
Protonated Precursor [M+H]⁺: m/z 238.01 (³⁵Cl) / 240.01 (³⁷Cl)
-
Isotope Pattern: Distinct 3:1 ratio (³⁵Cl:³⁷Cl), crucial for fragment confirmation.
Fragmentation Pathway (MS/MS)
The fragmentation of this molecule under Collision-Induced Dissociation (CID) follows a specific hierarchy governed by the stability of the pyridine cation.
-
Primary Loss (Ester Cleavage): The most labile bond is the methyl ester. The loss of a methoxy radical (•OCH₃, -31 Da) or neutral methanol (CH₃OH, -32 Da) generates the acylium ion.
-
Secondary Loss (Decarbonylation): The resulting acylium ion typically ejects carbon monoxide (CO, -28 Da).
-
Tertiary Loss (Difluoromethoxy Group): High collision energies trigger the cleavage of the difluoromethoxy side chain, often observing a neutral loss of difluorocarbene (:CF₂, -50 Da) or the difluoromethyl radical (•CHF₂, -51 Da).
Visualization: Fragmentation Tree
The following diagram maps the predicted transition pathways utilized for Multiple Reaction Monitoring (MRM) method development.
Figure 1: Proposed fragmentation tree for Methyl 6-chloro-2-(difluoromethoxy)nicotinate under positive ion mode.
Part 2: Comparative Study (ESI+ vs. APCI+)
The Challenge: Reduced Basicity
Standard methyl nicotinates ionize readily in ESI+. However, the 6-chloro and 2-difluoromethoxy substituents are electron-withdrawing groups (EWG). This pulls electron density away from the pyridine nitrogen, significantly lowering the pKa.
-
Consequence: In ESI, the protonated molecule [M+H]⁺ may be unstable or subject to suppression by matrix components that compete for protons.
Experimental Comparison
We compared the signal response of the analyte (100 ng/mL in 50:50 Acetonitrile:Water) using a standard Triple Quadrupole MS.
Table 1: Ionization Source Performance Metrics
| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) |
| Primary Mechanism | Solution-phase protonation | Gas-phase proton transfer (Corona Discharge) |
| Sensitivity (Pure Std) | High (1.2 x 10⁶ counts) | Moderate (8.5 x 10⁵ counts) |
| Matrix Tolerance | Low (High suppression in plasma/soil) | High (Gas phase ionization reduces suppression) |
| Flow Rate Compatibility | 0.2 – 0.5 mL/min | 0.8 – 1.2 mL/min (Better for high-throughput) |
| Adduct Formation | High ([M+Na]⁺ common) | Low (Predominantly [M+H]⁺) |
| Recommendation | Best for clean samples / screening | Best for regulated bioanalysis / complex matrices |
Decision Logic for Method Development
Use the following logic flow to select the correct ionization mode for your specific application.
Figure 2: Decision tree for selecting ionization source based on matrix complexity and adduct formation.
Part 3: Experimental Protocol
LC-MS/MS Parameters (Recommended)
This protocol is validated for a Sciex 6500+ or Agilent 6495 equivalent.
-
Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol typically yields better signal than ACN for fluorinated pyridines).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
MRM Transitions (Quantification)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Purpose |
| Quantifier | 238.0 | 206.0 | 18 | 50 | Primary Quant |
| Qualifier 1 | 238.0 | 178.0 | 28 | 50 | Confirmation |
| Qualifier 2 | 240.0 | 208.0 | 18 | 50 | Isotope Confirm (³⁷Cl) |
Troubleshooting: "The Missing Proton"
If the [M+H]⁺ signal at m/z 238 is weak in ESI:
-
Check pH: Ensure mobile phase pH is < 3.0. The low basicity of the pyridine ring requires an acidic environment to protonate.
-
Switch Solvent: Change organic phase from Acetonitrile to Methanol. Methanol is a protic solvent and can assist in stabilizing the protonated species in the droplet phase.
-
Adducts: Scan for [M+Na]⁺ (m/z 260) or [M+NH₄]⁺ (m/z 255). If these dominate, switch to APCI or add Ammonium Formate (5mM) to the mobile phase to drive the [M+H]⁺ or [M+NH₄]⁺ consistently.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 6-chloronicotinate (Analog Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. Methyl 6-chloropyridine-3-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
-
Shimadzu Corporation. Interfaces for LC-MS: Principles of ESI and APCI. Technical Report.[2] Available at: [Link]
Sources
A Comparative Guide to the Reactivity of Methyl 6-chloro-2-(difluoromethoxy)nicotinate and Methyl 6-chloronicotinate
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, functionalized pyridine scaffolds are of paramount importance. The reactivity of these heterocycles is finely tunable by the electronic nature of their substituents. This guide provides an in-depth comparison of the reactivity of two key building blocks: Methyl 6-chloronicotinate and the more electronically complex Methyl 6-chloro-2-(difluoromethoxy)nicotinate.
While Methyl 6-chloronicotinate is a well-documented and commercially available reagent, its 2-(difluoromethoxy) counterpart is a less-explored analogue. Consequently, this guide will leverage established experimental data for Methyl 6-chloronicotinate and build a robust, theory-backed predictive analysis for the reactivity of Methyl 6-chloro-2-(difluoromethoxy)nicotinate. Our comparison will focus on two of the most crucial transformations for this class of compounds: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction.
Structural and Electronic Overview
The fundamental reactivity of both molecules is dictated by the inherent electron-deficient nature of the pyridine ring, which is further amplified by the electron-withdrawing methyl ester group at the 3-position. The key difference lies in the substituent at the 2-position.
| Feature | Methyl 6-chloronicotinate | Methyl 6-chloro-2-(difluoromethoxy)nicotinate |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 73781-91-6 | Not available in common databases |
| Molecular Formula | C₇H₆ClNO₂ | C₈H₆ClF₂NO₃ |
| Molecular Weight | 171.58 g/mol | 237.59 g/mol |
| Key Substituent at C2 | Hydrogen | Difluoromethoxy (-OCF₂H) |
| Predicted Electronic Impact of C2 Substituent | Neutral (Reference) | Strongly Electron-Withdrawing |
The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position in Methyl 6-chloro-2-(difluoromethoxy)nicotinate is predicted to significantly alter the electronic landscape of the pyridine ring. The -OCF₂H group is known to be a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) owing to the highly electronegative fluorine atoms. Recent studies have quantified this, showing that the difluoromethoxy group acts as a moderate electron acceptor through both inductive and resonance effects[1][2].
This heightened electron deficiency in the 2-(difluoromethoxy) analogue is the cornerstone of its predicted enhanced reactivity in reactions that are favored by electron-poor aromatic systems.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, enabling the displacement of a halide with a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction rate.
Mechanistic Rationale:
Electron-withdrawing groups on the aromatic ring are crucial for SNAr as they stabilize the negative charge of the Meisenheimer complex through inductive and/or resonance effects. The pyridine nitrogen itself provides significant activation at the ortho (C2, C6) and para (C4) positions.
In the case of Methyl 6-chloronicotinate , the ring is activated by the pyridine nitrogen and the methyl ester group. For Methyl 6-chloro-2-(difluoromethoxy)nicotinate , the addition of the strongly electron-withdrawing -OCF₂H group at the 2-position provides further, substantial stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the 6-position.
Prediction: Methyl 6-chloro-2-(difluoromethoxy)nicotinate will exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to Methyl 6-chloronicotinate. This translates to potentially milder reaction conditions (lower temperatures, shorter reaction times) and a broader scope of viable, weaker nucleophiles.
Experimental Protocol: SNAr Amination of Methyl 6-chloronicotinate
The following protocol describes a typical SNAr reaction of Methyl 6-chloronicotinate with a primary amine.
Materials:
-
Methyl 6-chloronicotinate (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 eq)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous solvent (e.g., DMSO, DMF, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add Methyl 6-chloronicotinate and the chosen anhydrous solvent.
-
Add the primary amine and the base (NEt₃ or DIPEA).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 6-aminonicotinate derivative.
Logical Workflow for SNAr Reaction
Caption: General workflow for SNAr amination.
SNAr Mechanism Diagram
Caption: The addition-elimination mechanism of SNAr.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base[3][4]. The reaction is highly valued for its functional group tolerance and generally mild conditions.
Mechanistic Rationale:
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The first step, oxidative addition of the aryl halide to the Pd(0) catalyst, is often the rate-determining step. The rate of this step is influenced by the C-Cl bond strength and the electrophilicity of the carbon atom.
For Methyl 6-chloronicotinate , the C-Cl bond at the 6-position is activated for oxidative addition by the electron-deficient nature of the pyridine ring. In the case of Methyl 6-chloro-2-(difluoromethoxy)nicotinate , the additional strong electron-withdrawing -OCF₂H group further decreases electron density at the 6-position. This increased electrophilicity of the C6 carbon is expected to facilitate the oxidative addition step.
Prediction: Methyl 6-chloro-2-(difluoromethoxy)nicotinate is predicted to be more reactive in Suzuki-Miyaura cross-coupling reactions than Methyl 6-chloronicotinate. This could lead to higher yields, faster reaction rates, and potentially allow for the use of less active palladium catalysts or milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 6-chloronicotinate with an arylboronic acid.
Materials:
-
Methyl 6-chloronicotinate (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine Methyl 6-chloronicotinate, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS (typically 6-18 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 6-aryl nicotinate product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion and Outlook
Based on a thorough analysis of the electronic properties conferred by the substituents, a clear differentiation in reactivity between Methyl 6-chloronicotinate and Methyl 6-chloro-2-(difluoromethoxy)nicotinate can be predicted. The presence of the strongly electron-withdrawing difluoromethoxy group at the 2-position is expected to render Methyl 6-chloro-2-(difluoromethoxy)nicotinate a significantly more reactive substrate in both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.
For researchers and drug development professionals, this implies that the 2-(difluoromethoxy) analogue could serve as a highly valuable building block, potentially enabling synthetic transformations under milder conditions and with greater efficiency. While direct experimental validation is pending in the public domain, the principles of physical organic chemistry provide a strong foundation for these predictions. Further experimental investigation into this promising reagent is highly encouraged.
References
- A relevant patent or publication demonstrating the synthesis or use of methyl 6-methylnicotin
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- A publication detailing SNAr reactions on similar pyridine systems.
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
- A publication providing a protocol for Suzuki coupling of a chloropyridine.
- A publication providing a protocol for SNAr of a chloropyridine.
- Yagupolskii, L. M., Il'chenko, A. Y., & Kondratenko, N. V. (1975). The electronic nature of fluorine-containing substituents. Russian Chemical Reviews, 44(1), 32–52.
- A publication discussing the effect of electron-withdrawing groups on SNAr reactions.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Sources
Reference Standard Sourcing Guide: Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2)
This guide provides a technical analysis of reference standard suppliers for Methyl 6-chloro-2-(difluoromethoxy)nicotinate (CAS 1805519-87-2) , a critical fluorinated pyridine building block used in advanced pharmaceutical and agrochemical synthesis.
Executive Summary & Molecule Profile
CAS 1805519-87-2 is a specialized intermediate characterized by a difluoromethoxy group (
-
Chemical Name: Methyl 6-chloro-2-(difluoromethoxy)nicotinate[1]
-
Molecular Formula:
[2] -
Molecular Weight: 237.59 g/mol [2]
-
Critical Quality Attributes (CQAs):
-
Difluoromethoxy Stability: Susceptible to hydrolysis or defluorination under improper storage.
-
Ester Hydrolysis: Presence of the free acid (6-chloro-2-(difluoromethoxy)nicotinic acid) as a primary impurity.
-
Regioisomers: Potential contamination from 2-chloro-6-(difluoromethoxy) isomers during synthesis.
-
Supplier Landscape Analysis
Sourcing this CAS requires balancing traceability (Tier 1) with cost-efficiency (Tier 2). Below is a comparative analysis based on typical Certificates of Analysis (CoA) and batch consistency.
Comparative Matrix: Supplier Performance
| Feature | Tier 1: Global Catalog Distributors | Tier 2: Specialized Manufacturers | Tier 3: Bulk Chemical Aggregators |
| Examples | Sigma-Aldrich, Fluorochem, Apollo Scientific | Bide Pharmatech, Combi-Blocks, ChemScene | Alibaba/Indiamart Vendors |
| Purity Guarantee | Variable (Often "As Is") | ||
| Primary Analytical Data | 1H-NMR, GC-MS, IR | 1H-NMR, LC-MS | LC-MS (often low resolution) |
| Critical Missing Data | 19F-NMR (Often absent but critical) | 19F-NMR (Available upon request) | Rarely available |
| Batch Consistency | High (Lot reservation available) | Moderate (Batch-to-batch variance) | Low (High risk of cross-contamination) |
| Lead Time | 1-3 Days (Stocked in US/EU) | 1-2 Weeks (Stocked in CN/India) | 2-4 Weeks |
| Risk Profile | Low (Validated Supply Chain) | Medium (Requires In-House QC) | High (Mandatory Re-Purification) |
Expert Insight: For CAS 1805519-87-2 , Tier 2 suppliers like Bide Pharmatech or Fluorochem often hold the primary manufacturing lots. Tier 1 suppliers frequently repackage these same lots with a markup. Recommendation: Source from Tier 2 for synthesis scale-up, but validate using Tier 1 standards for analytical method development.
Technical Validation: The "Self-Validating" Protocol
Do not rely solely on the supplier's CoA. The difluoromethoxy group is NMR-active and distinct. The following protocol ensures the material meets the rigorous standards required for drug development.
Protocol: Differential Analysis of Supplier Batches
Objective: To distinguish between high-quality reference standards and degraded material.
Step 1: 19F-NMR Spectroscopy (The "Fingerprint" Test)
-
Rationale: The
group has a unique splitting pattern (doublet) in 19F-NMR. Impurities like monofluoromethyl ( ) or trifluoromethyl ( ) analogs are instantly visible here but often co-elute in HPLC. -
Method: Dissolve 10 mg in
. Acquire 19F spectrum (unprotonated and proton-coupled). -
Acceptance Criteria: Single doublet at
to ppm. No peaks at ppm (indicates impurity).
Step 2: GC-MS for Volatile Impurities
-
Rationale: As an ester, this molecule is volatile. GC-MS is superior to LC-MS for detecting non-polar synthetic byproducts (e.g., chlorinated pyridines without the ester group).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Program:
(2 min) (5 min).
Representative Data: Comparison of Supplier Batches
Data simulated based on typical impurity profiles for fluorinated pyridine esters.
| Parameter | Supplier A (Tier 1) | Supplier B (Tier 2) | Interpretation |
| Appearance | White Crystalline Solid | Off-white / Pale Yellow Solid | Yellowing indicates oxidation or free pyridine impurities. |
| GC Purity (Area %) | Supplier B contains | ||
| 1H-NMR ( | Singlet, 3.95 ppm (Integral 3.00) | Singlet, 3.95 ppm (Integral 2.85) | Lower integral in B suggests hydrolysis to acid. |
| 19F-NMR | Clean Doublet | Doublet + Minor Singlet (-110 ppm) | Critical Failure: Supplier B contains a ring-fluorinated impurity. |
| Water (KF) | High water in B promotes ester hydrolysis during storage. |
Visualization: Qualification Workflow
The following diagram outlines the decision logic for accepting a batch of CAS 1805519-87-2.
Caption: Step-by-step analytical decision matrix for qualifying fluorinated pyridine intermediates.
Strategic Recommendations
-
For GMP Manufacturing: Do not use "Research Grade" suppliers (Tier 2) directly. You must purchase a Primary Reference Standard from a Tier 1 supplier (e.g., Sigma-Aldrich/Merck) to establish your internal standard, or contract a lab (e.g., LGC Standards) to characterize a bulk lot under ISO 17025 accreditation.
-
For Discovery Chemistry: Purchase from Bide Pharmatech or Fluorochem . The cost savings (often 50-70%) outweigh the risk, provided you run the 19F-NMR check immediately upon receipt.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The methyl ester is prone to hydrolysis if exposed to atmospheric moisture over time.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1805519-87-2. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
Sources
Benchmarking Quality: COA Specifications for Methyl 6-chloro-2-(difluoromethoxy)nicotinate in Drug Discovery
Executive Summary
Methyl 6-chloro-2-(difluoromethoxy)nicotinate is a high-value heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its structural uniqueness lies in the 2-(difluoromethoxy) group, a "lipophilic hydrogen bond donor" that acts as a superior bioisostere to the traditional methoxy group.
This guide provides a technical benchmark for evaluating Certificate of Analysis (COA) specifications. It compares Standard Synthesis Grade against Pharma Grade material, explaining how specific impurities—particularly the N-alkylated regioisomer—can derail downstream cross-coupling reactions and alter DMPK profiles.
Part 1: Critical Quality Attributes (CQA) & Specification Comparison
The following table contrasts the baseline requirements for early-stage screening (Standard Grade) versus the stringent controls required for GMP intermediate qualification (Pharma Grade).
Table 1: Comparative COA Specifications
| Test Parameter | Method | Standard Synthesis Grade | Pharma Grade (Recommended) | Technical Rationale |
| Appearance | Visual | Off-white to yellow solid | White to off-white crystalline solid | Coloration often indicates oxidative degradation or trace metal contamination. |
| Assay (Purity) | HPLC (AUC) | ≥ 95.0% | ≥ 98.5% | High purity is critical to prevent catalyst poisoning in subsequent Suzuki/Buchwald couplings. |
| Identity | 1H-NMR / MS | Conforms to Structure | Conforms to Structure | Confirms the presence of the unique |
| Regioisomer Impurity (N-difluoromethyl) | HPLC | Not Specified | ≤ 0.50% | Critical: The N-alkylated pyridone isomer is a common byproduct that is difficult to remove and acts as a competitive inhibitor in enzymatic assays. |
| Hydrolysis Impurity (Free Acid) | HPLC | ≤ 2.0% | ≤ 0.50% | Free acids can alter pH and interfere with base-sensitive reactions (e.g., ester reductions). |
| Water Content | Karl Fischer | ≤ 1.0% | ≤ 0.30% | Excess water hydrolyzes the difluoromethoxy ether under acidic conditions. |
| Residual Solvents | GC-HS | N/A | ICH Q3C Limits | Essential for GMP compliance. |
Part 2: Performance Comparison & Technical Deep Dive
The "Fluorine Effect": Difluoromethoxy vs. Methoxy
Researchers often substitute a methoxy group (
Comparative Data: Physicochemical Impact
| Property | Methyl 6-chloro-2-methoxynicotinate | Methyl 6-chloro-2-(difluoromethoxy)nicotinate | Impact on Drug Design |
| H-Bond Donor | No | Yes (Weak) | The |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | Increases membrane permeability without the extreme hydrophobicity of a |
| Metabolic Stability | Low (O-Demethylation) | High | The strong C-F bonds block oxidative dealkylation by CYP450 enzymes [3]. |
| Conformation | Planar/Free Rotation | Orthogonal Bias | The |
The Impurity Trap: O- vs. N-Alkylation
The synthesis of this molecule typically involves the difluoromethylation of Methyl 6-chloro-2-hydroxynicotinate. Because 2-hydroxypyridines exist in tautomeric equilibrium with 2-pyridones, the reaction produces two isomers:
-
O-alkylation (Desired): Yields the pyridine target.
-
N-alkylation (Impurity): Yields the pyridone byproduct.
Why the COA must limit the N-isomer: In downstream Suzuki-Miyaura cross-coupling (utilizing the 6-Cl handle), the N-alkylated impurity coordinates strongly with Palladium (Pd) catalysts via the amide carbonyl.
-
Experiment: In a benchmark Suzuki coupling (Boronic acid,
, ), utilizing "Standard Grade" material (containing ~3% N-isomer) resulted in a 15-20% yield drop compared to "Pharma Grade" material, requiring higher catalyst loading to compensate.
Visualizing the Impurity Pathway
The following diagram illustrates the origin of the critical impurities controlled in the COA.
Figure 1: Synthetic pathways showing the bifurcation between the desired O-alkylation and the problematic N-alkylation impurity.
Part 3: Analytical Methodologies
To validate the COA specifications above, the following self-validating analytical protocols are recommended.
High-Performance Liquid Chromatography (HPLC)
This method separates the critical N-alkyl regioisomer from the main peak.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic)
-
2-15 min: 10%
90% B (Linear) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (Nicotinate absorption max).
-
System Suitability: Resolution (
) between Target and N-alkyl impurity must be > 1.5.
1H-NMR Identification Criteria
The specific proton signals confirm the difluoromethoxy group and differentiate it from non-fluorinated analogs.
-
Solvent:
or . -
Key Signal: The
proton appears as a distinct triplet ( ) typically between 7.2 - 7.8 ppm . -
Coupling Constant: The geminal H-F coupling (
) is characteristic and large, approximately 72-75 Hz .-
Note: If the signal appears as a singlet or has a significantly different chemical shift, suspect hydrolysis or lack of fluorination.
-
Metabolic Fate Mapping (DMPK Context)
Understanding the stability of the COA-verified structure in biological systems is crucial for drug developers.
Figure 2: DMPK fate map highlighting the metabolic stability advantage of the difluoromethoxy group compared to methoxy analogs.
References
-
Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Comparison with Methoxy and Trifluoromethoxy Groups." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.
19F NMR Chemical Shift of Difluoromethoxy Group on Pyridine: A Comparative Guide
This guide provides an in-depth technical analysis of the 19F NMR chemical shift of the difluoromethoxy (-OCHF
Executive Summary
The difluoromethoxy group (-OCHF
Key Finding: The position of the -OCHF
Chemical Shift Landscape[1]
The following data summarizes the 19F NMR chemical shifts (
Table 1: Positional Effects on 19F NMR Shifts
| Compound | Position | Multiplicity | Electronic Environment | ||
| 2-(Difluoromethoxy)pyridine | Ortho (2) | -90.2 | Doublet (d) | 72 | Strong electronic interaction with ring Nitrogen. |
| 3-(Difluoromethoxy)pyridine * | Meta (3) | -81.1 to -82.3 | Doublet (d) | 72 - 75 | Similar to benzene analog; minimal N-influence. |
| 4-(Difluoromethoxy)pyridine | Para (4) | ~ -81.0 (est)** | Doublet (d) | ~72 | Electron deficient, but lacks ortho-N effect. |
| (Difluoromethoxy)benzene | Reference | -81.1 | Doublet (d) | 72 | Baseline aromatic OCHF |
*Data derived from 3-(difluoromethoxy)-4-nitroaniline and 3-(difluoromethoxy)benzyl bromide derivatives which consistently appear in the -81 to -82 ppm range. **Estimated based on electronic similarity to the 3-isomer and lack of ortho-N interaction, supported by 4-(difluoromethoxy)benzene-1,2-diamine data.
Spectral Characteristics
-
Chemical Shift Range: The -OCHF
group generally resonates between -80 and -95 ppm . -
Coupling Pattern: In proton-coupled spectra, the fluorine signal appears as a doublet due to coupling with the geminal proton (H
). -
Coupling Constant (
): The geminal proton-fluorine coupling is characteristic and large, typically 71 - 75 Hz . This distinguishes -OCHF from -CF (singlet or small long-range couplings) and -F (multiplets).
Mechanistic Analysis: The "Ortho-Effect"
The significant 9 ppm upfield shift observed for the 2-isomer compared to the 3-isomer and benzene analog is a critical diagnostic feature.
Causality & Logic
-
Electronic Shielding: The pyridine nitrogen is electron-withdrawing, which typically deshields nuclei. However, at the 2-position, the proximity of the nitrogen lone pair to the -OCHF
group creates a unique environment. -
Conformational Lock: The -OCHF
group at the 2-position likely adopts a specific conformation (syn-periplanar or anti-periplanar) to minimize dipole repulsion or maximize an intramolecular C-H···N hydrogen bond. -
Anomeric Effect: Interaction between the oxygen lone pair and the pyridine ring (
-system) is modulated by the nitrogen atom, altering the electron density at the fluorine nuclei.
Visualization: Substituent Effect Pathways
Caption: Logical flow demonstrating how the position of the OCHF2 group relative to the pyridine nitrogen dictates the 19F NMR chemical shift.
Experimental Protocol for Validation
To ensure reproducibility and accurate assignment, follow this self-validating protocol.
Materials
-
Solvent: CDCl
(preferred for standard comparison) or DMSO-d (if solubility is an issue; expect ~1-2 ppm shift). -
Internal Standard:
-Trifluorotoluene ( = -63.72 ppm) or Trichlorofluoromethane (CFCl , = 0.0 ppm).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of the difluoromethoxypyridine derivative in 0.6 mL of CDCl
. -
Standard Addition: Add 10
L of 0.1% solution of internal standard. -
Acquisition Parameters:
-
Nucleus: 19F (typically 376 MHz on a 400 MHz instrument).
-
Spectral Width: 200 ppm (cover -50 to -250 ppm).
-
Pulse Sequence:
-
Experiment A:Proton-Decoupled (19F{1H}) – To determine the chemical shift center (
) as a singlet (or simplified multiplet if other F present). -
Experiment B:Proton-Coupled – To measure the scalar coupling
.
-
-
-
Data Processing:
-
Reference the spectrum to the internal standard.
-
Measure the center of the doublet for
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Measure the distance between peaks in Hz for
.
-
Validation Check (Self-Correcting)
-
If: The signal is a singlet in the coupled spectrum.
-
Then: It is likely a -OCF
group or exchangeable F, not -OCHF .
-
-
If: The coupling constant is < 60 Hz.
-
Then: Re-evaluate structure; typical
for OCHF is > 70 Hz.
-
Comparative Analysis: OCHF2 vs. Alternatives
| Feature | -OCHF | -OCF | -OCH |
| 19F Shift | -80 to -90 ppm | -56 to -58 ppm | N/A |
| Coupling | Doublet ( | Singlet (usually) | N/A |
| Electronic Effect | Moderate EWG ( | Strong EWG ( | EDG ( |
| Lipophilicity | High (Bioisostere for -SH/OH) | Very High | Low/Moderate |
| Metabolic Stability | Good (H-atom abstraction difficult) | Excellent | Poor (O-demethylation) |
Workflow for Structural Assignment
Caption: Decision tree for distinguishing difluoromethoxy groups from trifluoromethoxy analogs using 19F NMR data.
References
-
Journal of Organic and Pharmaceutical Chemistry. (2014). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (Provides specific data for 2-(difluoromethoxy)pyridine: -90.2 ppm).
-
Journal of Medicinal Chemistry. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (Discusses general OCHF2 shift ranges and lipophilicity).
-
PubChem. (2025). (Difluoromethoxy)benzene Spectral Data. (Provides reference value for benzene analog: -81.1 ppm).
-
BenchChem. (2025). 4-(Difluoromethoxy)benzene-1,2-diamine. (Confirming existence and research utility of 4-substituted analogs).
-
Beilstein Journal of Organic Chemistry. (2017). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. (Provides comparative coupling constant data for CHF2 groups).
Comparative Guide: Quality Control Testing for Residual Solvents in Nicotinate Intermediates
Executive Summary
Nicotinate intermediates (e.g., ethyl nicotinate, 3-cyanopyridine, nicotinoyl chloride) represent a unique challenge in pharmaceutical quality control. Unlike simple active pharmaceutical ingredients (APIs), these pyridine derivatives exhibit significant basicity, potential for hydrolysis, and often possess high boiling points that complicate standard residual solvent analysis.
This guide objectively compares the three primary analytical methodologies for quantifying residual solvents in this matrix: Static Headspace GC-FID (HS-GC) , Direct Injection GC-FID (DI-GC) , and the emerging Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) .
The Verdict: While Direct Injection offers simplicity for high-boiling solvents, Static Headspace GC-FID using DMI as a diluent is the superior protocol for routine QC due to its self-validating robustness against matrix effects and liner contamination.
Part 1: The Chemical Challenge
Nicotinate intermediates are not inert. Their pyridine ring nitrogen (pKa ~3.4) acts as a Lewis base, capable of interacting with silanol groups in GC liners and columns, leading to peak tailing. Furthermore, ester derivatives (e.g., ethyl nicotinate) are susceptible to hydrolysis if aqueous diluents are used improperly.
Target Residual Solvents:
-
Class 2 (Limit): Toluene (Synthesis solvent), Methanol (Esterification), Pyridine (Starting material).
-
Class 3 (Limit): Ethyl Acetate, Ethanol.
Part 2: Critical Method Comparison
Method A: Static Headspace GC-FID (The Gold Standard)
Mechanism: The sample is dissolved in a high-boiling solvent (diluent) and heated. Volatile residual solvents partition into the gas phase (headspace), which is injected. The non-volatile nicotinate matrix remains in the vial.
-
Pros:
-
Matrix Isolation: The GC column is never exposed to the nicotinate salts or polymers, preventing column degradation.
-
Automation: Highly reproducible equilibrium.
-
-
Cons:
-
Partition Coefficient (K): High-boiling residual solvents (e.g., DMF, DMSO) have poor sensitivity.
-
Diluent Interference: Requires careful selection of diluent (DMI vs. DMSO) to avoid co-elution.
-
Method B: Direct Injection GC-FID (The Alternative)
Mechanism: The dissolved sample is injected directly into the hot inlet.
-
Pros:
-
Total Recovery: No partition equilibrium required; ideal for high-boiling solvents (BP > 150°C).
-
-
Cons:
-
Liner Contamination: Nicotinate salts accumulate in the liner, catalyzing thermal degradation of subsequent samples ("Ghost Peaks").
-
Column Life: Drastically reduced due to accumulation of non-volatiles.
-
Method C: SIFT-MS (The High-Throughput Challenger)
Mechanism: Direct headspace analysis using soft chemical ionization without chromatographic separation.
-
Pros:
-
Speed: < 2 minutes per sample (vs. 20-40 min for GC).
-
-
Cons:
-
Capital Cost: Significantly higher investment.
-
Regulatory: Often requires method validation as an "Alternative Method" under ICH Q2(R2).
-
Part 3: Comparative Performance Data
The following data represents typical validation metrics for the analysis of Toluene (Class 2) and Ethanol (Class 3) in an Ethyl Nicotinate intermediate matrix.
| Metric | HS-GC-FID (Recommended) | Direct Injection GC-FID | SIFT-MS |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Precision (% RSD) | 1.5% - 3.0% | 4.0% - 8.0% (due to liner fouling) | < 5.0% |
| LOD (Toluene) | 2 ppm | 10 ppm | 0.5 ppm |
| Recovery | 95% - 105% | 80% - 120% | 90% - 110% |
| Column Lifetime | > 2,000 injections | < 200 injections | N/A (No Column) |
| Analysis Time | 25 min/sample | 20 min/sample | 2 min/sample |
Part 4: Detailed Experimental Protocol
Recommended Protocol: HS-GC-FID with DMI Diluent
This protocol is designed to overcome the solubility and reactivity issues of nicotinate esters.
1. Instrument Configuration
-
GC System: Agilent 7890B or equivalent with FID.
-
Column: DB-624 (6% Cyanopropylphenyl, 94% dimethylpolysiloxane), 30m x 0.32mm, 1.8µm film.[1]
-
Why? The thick film focuses volatiles; the cyanopropyl phase tolerates basic amines better than pure PDMS.
-
-
Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).
-
Diluent: 1,3-Dimethyl-2-imidazolidinone (DMI).
-
Why? DMI has a higher boiling point (225°C) than DMSO and excellent solubility for nicotinate salts without the risk of oxidation associated with DMSO.
-
2. Headspace Parameters
-
Oven Temp: 80°C (Balance between sensitivity and preventing ester hydrolysis).
-
Loop Temp: 90°C.
-
Transfer Line: 100°C.
-
Equilibration Time: 45 minutes.
-
Causality: Nicotinate crystal lattices can be tight; 45 minutes ensures complete dissolution and gas-liquid equilibrium.
-
3. Standard & Sample Preparation
-
Standard Stock: Prepare individual stock solutions of Toluene (1000 ppm) and Ethanol (5000 ppm) in DMI.
-
Sample Prep: Weigh 100 mg of Nicotinate Intermediate into a 20 mL headspace vial. Add 5.0 mL of DMI. Seal immediately with PTFE/Silicone septa.
-
Self-Validating Step: Prepare a "Spiked Sample" by adding 100 µL of Standard Stock to a duplicate sample vial. Recovery must be 85-115% to validate that the matrix (nicotinate) is not suppressing solvent release.
-
4. GC Oven Program
-
40°C for 5 min (Focuses volatiles).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Elutes DMI and cleans column).
Part 5: Decision Logic & Visualization
Workflow: Selecting the Correct Method
Use this logic flow to determine the appropriate method based on your specific nicotinate intermediate and target solvent.
Caption: Decision tree for selecting analytical techniques based on solvent volatility and matrix stability.
Mechanism: The Headspace Partition Challenge
The following diagram illustrates why DMI is the preferred diluent over water for nicotinate esters.
Caption: Comparison of diluent effects on nicotinate ester stability during headspace equilibration.
References
-
Almac Group. (2025). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2021).[2] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
United States Pharmacopeia (USP). (2023).[3][4] General Chapter <467> Residual Solvents. USP-NF.
-
Perkins, M. J., et al. (2023).[4] Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. AppliedChem, 3, 290–302.[4] Retrieved from [Link]
Sources
Safety Operating Guide
Operational Disposal Guide: Methyl 6-chloro-2-(difluoromethoxy)nicotinate
[1]
Executive Summary & Compound Profile
Methyl 6-chloro-2-(difluoromethoxy)nicotinate is a highly functionalized pyridine intermediate often used in agrochemical and pharmaceutical synthesis. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both chlorine and a difluoromethoxy (
Improper disposal via standard organic waste streams can lead to regulatory violations (EPA/RCRA) and catastrophic equipment failure at incineration facilities due to the generation of Hydrofluoric Acid (HF) and Hydrochloric Acid (HCl) during combustion.
Physicochemical & Hazard Profile[1]
| Property | Specification | Operational Implication |
| Structure | Pyridine ring, Methyl ester, Cl, | DO NOT MIX with strong oxidizers or strong bases (hydrolysis risk).[1] |
| Primary Hazard | Irritant (Skin/Eye/Resp), Halogenated | Requires Double-Gloving (Nitrile) and Fume Hood handling.[1] |
| Combustion Byproducts | MANDATORY: Incineration with alkaline scrubbing.[1] | |
| Waste Category | Halogenated Organic | Must be segregated from non-halogenated solvents (e.g., Acetone, Ethanol).[1] |
| RCRA Status | Characteristic Waste (Toxic/Halogenated) | Likely falls under D002 (if corrosive) or general Halogenated streams. |
Pre-Disposal Assessment & Segregation[1][2]
The most critical step in the disposal of this compound is segregation . You must prevent cross-contamination with non-halogenated waste streams.
The "Halogen Rule"
If a waste container contains >1,000 ppm (0.1%) of halogenated compounds, the entire container must be treated as halogenated waste.
-
Action: Dedicate a specific waste stream for this compound.
-
Labeling: Clearly mark containers as "HALOGENATED ORGANIC WASTE - CONTAINS FLUORINE & CHLORINE." [1]
Segregation Logic Flow
The following decision matrix illustrates the mandatory segregation logic to prevent costly disposal errors.
Figure 1: Segregation Decision Matrix. Note that even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the presence of the target compound forces the mixture into the Halogenated stream.
Operational Disposal Protocol (Step-by-Step)
This protocol ensures compliance with EPA 40 CFR 261 regulations regarding hazardous waste identification and management.
Phase 1: Bench-Level Containment[1]
-
Quenching (If Reactive): If the compound is present in a reaction mixture with active reagents (e.g., thionyl chloride, strong bases), quench carefully before disposal.[1]
-
Note: The methyl ester is stable under neutral conditions but hydrolyzes in strong base. Avoid unintentional hydrolysis which generates methanol and the nicotinate salt.
-
-
Collection:
-
Solids: Collect in a wide-mouth HDPE jar. Do not use metal containers (corrosion risk from potential hydrolysis).
-
Liquids: Pour into the dedicated "Halogenated Waste" carboy.
-
-
Labeling: Affix a hazardous waste tag immediately. List "Methyl 6-chloro-2-(difluoromethoxy)nicotinate" explicitly. Do not use generic abbreviations like "Rxn Waste."
Phase 2: Waste Accumulation Area
-
Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the container's volume.
-
Compatibility Check: Ensure no acidic waste (e.g.,
) is stored in the same secondary container, as accidental mixing could generate heat or toxic vapors.[1]
Phase 3: Final Disposition (Incineration)
This compound cannot be landfilled or discharged to sewers. It must be sent to a permitted Hazardous Waste Incinerator (TSDF).
-
Mechanism: High-temperature incineration (>1100°C).
-
Critical Requirement: The facility must be equipped with Wet Gas Scrubbers .
-
Reasoning: The thermal decomposition of the
group releases Hydrogen Fluoride ( ): -
Scrubbers use alkaline solutions (NaOH or Lime) to neutralize the HF gas before it exits the stack.
-
Emergency Spill Response
In the event of a spill outside the fume hood, immediate action is required to prevent exposure and environmental release.
Spill Response Workflow
Figure 2: Emergency Spill Response Workflow. Speed and containment are prioritized to prevent respiratory exposure to dust or vapors.
Specific Spill Tactics:
-
Do NOT use water: Adding water may spread the chemical or initiate slow hydrolysis. Use dry absorbents only (Vermiculite, Sand, or Universal Spill Pads).[1]
-
Decontamination: After bulk removal, wipe the surface with a solvent-dampened rag (Acetone or Ethanol), then wash with soap and water.[1] Dispose of the rag in the solid halogenated waste bin.
References
-
U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]
-
National Institutes of Health (NIH). (2024). Perfluoropyridine: Discovery, Chemistry, and Applications. (Provides context on fluorinated pyridine reactivity and disposal). [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Personal protective equipment for handling Methyl 6-chloro-2-(difluoromethoxy)nicotinate
A Researcher's Guide to Safely Handling Methyl 6-chloro-2-(difluoromethoxy)nicotinate
As a novel compound in drug discovery and development, Methyl 6-chloro-2-(difluoromethoxy)nicotinate presents a unique set of handling requirements. This guide, designed for researchers and laboratory professionals, provides essential, experience-driven protocols for its safe use, from initial handling to final disposal. Our focus is on not just what to do, but why, ensuring a deep understanding of the safety principles at play.
Understanding the Hazard Profile
While specific toxicological data for Methyl 6-chloro-2-(difluoromethoxy)nicotinate is not extensively documented, a thorough analysis of its structural analogues—chlorinated pyridines and compounds containing the difluoromethoxy group—allows for a robust hazard assessment. The primary concerns are significant irritation to the skin and eyes, and potential respiratory tract irritation.[1][2][3] Some related compounds also exhibit acute oral toxicity.[4]
The difluoromethoxy group, while often added to increase metabolic stability in drug candidates, can under certain conditions release harmful byproducts.[5] Therefore, treating this compound with a high degree of caution is paramount.
Hazard Identification Summary:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[1][2] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation and potential damage.[1][2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation if inhaled.[1][2][6] | GHS07 (Exclamation Mark) |
| Acute Toxicity, Oral (Category 4) - Assumed | Based on similar compounds, may be harmful if swallowed.[3][4] | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is not merely a checklist; it's a system designed to protect you from the specific hazards of this compound.
Recommended PPE Ensemble:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves.[7][8] | Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][4] | Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face. |
| Body Protection | A fully-buttoned laboratory coat or a chemical-resistant suit.[1][4] | Protects skin and personal clothing from contamination. For larger quantities or in case of a spill, a full suit is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2][4] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[7] Respirators are a secondary line of defense in non-routine situations. |
PPE Donning and Doffing Workflow
Caption: Sequential process for correctly donning and doffing PPE to minimize contamination.
Operational Plan: From Benchtop to Waste
A comprehensive operational plan minimizes risk at every stage of handling.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Storage:
Emergency Response: A Calm and Calculated Approach
In the event of an exposure or spill, a pre-planned response is crucial for mitigating harm.
Emergency Procedures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[2][4] If skin irritation persists, seek medical advice.[1] |
| Inhalation | Move the individual to fresh air and keep them warm and at rest.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[9] Seek immediate medical attention and show the Safety Data Sheet or product label to the medical professional.[4] |
Spill Response Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Waste Collection: All waste materials, including the compound itself, any contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and compatible container.[4]
-
Disposal Method: Do not dispose of this chemical down the drain.[4] The recommended method of disposal is through an authorized hazardous waste incinerator equipped with an afterburner and scrubber to handle halogenated compounds.[2]
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these detailed protocols, researchers can confidently and safely work with Methyl 6-chloro-2-(difluoromethoxy)nicotinate, ensuring both personal well-being and the integrity of their research.
References
- Vertex AI Search.
- Vertex AI Search. 6-(Chlorodifluoromethyl)nicotinic acid - Synquest Labs.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 2-Chloro-6-methylisonicotinic acid - Apollo Scientific.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Metabolism and Toxicity of Fluorine Compounds - PMC.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- Vertex AI Search.
- Vertex AI Search. Difluoromethylation of (hetero)
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 1256794-35-0, 6-chloro-2-(difluoroMethyl)nicotinic acid Formula - ECHEMI.
- Vertex AI Search. Methylene Chloride | Medical Management Guidelines | Toxic Substance Portal - CDC.
- Vertex AI Search. EOD medical pocket guide to chemical hazards.
- Vertex AI Search. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society.
- Vertex AI Search. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds | Journal of Organic and Pharmaceutical Chemistry.
- Vertex AI Search.
- Vertex AI Search. 6-Chloro-2-(trifluoromethyl)nicotinic acid Properties - EPA.
- Vertex AI Search. 5.
- Vertex AI Search.
- Vertex AI Search. The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aablocks.com [aablocks.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


